Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
説明
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Structure
3D Structure
特性
IUPAC Name |
(2R)-3-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-14-5-4-12-7-14/h4-5,7-8H,6H2,1-3H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKMWDFFFCQCFA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN1C=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and properties of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
This technical guide details the chemical identity, synthesis, properties, and applications of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid , a specialized non-natural amino acid derivative.
Executive Summary
Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (also known as Boc-D-Isotidine or Boc-3-(1-imidazolyl)-D-alanine ) is a regioisomer of histidine protected with a tert-butyloxycarbonyl (Boc) group. Unlike natural histidine, where the alanine side chain is attached to the C4 position of the imidazole ring, this compound features an N1-linkage .
This structural modification abolishes the imidazole ring's ability to tautomerize, fixing the nitrogen protonation state and altering its acid-base profile. Consequently, this compound serves as a critical probe in medicinal chemistry to investigate the mechanistic role of histidine tautomerization in enzymatic catalysis (e.g., catalytic triads) and metal coordination.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
-
IUPAC Name: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(imidazol-1-yl)propanoic acid
-
Common Names: Boc-D-1-imidazolealanine; Boc-D-Isotidine.
-
CAS Number:
-
Free acid (DL-mix): 501-32-6
-
Free acid (L-isomer): 114717-14-5
-
Note: The specific CAS for the Boc-protected R-isomer is derivative-specific and often referenced in custom synthesis libraries.
-
-
Molecular Formula:
-
Molecular Weight: 255.27 g/mol [1]
Structural Comparison: Histidine vs. Isotidine
The defining feature of this compound is the N-alkylation of the imidazole ring.
-
Natural Histidine (C-linked): The side chain connects to C4. The ring nitrogens (N1 and N3) can swap protons (tautomerism), allowing the residue to act as both a proton donor and acceptor simultaneously (proton shuttle).
-
Isotidine (N-linked): The side chain connects to N1. The N1 position is blocked by the alkyl group. Only N3 remains available as a hydrogen bond acceptor or metal ligand. Tautomerism is impossible.
Figure 1: Functional comparison between Natural Histidine and the Isotidine derivative.
Synthesis & Manufacturing
The synthesis of the (R)-enantiomer requires stereochemical control. The most robust route avoids racemization by using D-Serine as the chiral starting material, proceeding through a
Synthetic Route: Serine -Lactone Pathway
This pathway utilizes the nucleophilicity of imidazole attacking the strained
-
Starting Material:
-Boc-D-Serine. -
Cyclization: Treatment with modified Mitsunobu reagents (DIAD/
) effects intramolecular cyclization to form -Boc-D-Serine -lactone. -
Ring Opening: The
-lactone is treated with imidazole in an aprotic solvent (e.g., or THF). Imidazole attacks the electrophilic -carbon. -
Regioselectivity: Attack occurs predominantly at the N1 of imidazole due to kinetic control, yielding the desired
-linked product.
Reaction Scheme Diagram
Figure 2: Stereoselective synthesis of Boc-(R)-3-(imidazol-1-yl)alanine via β-lactone ring opening.
Physicochemical Properties[3][4][5][6][7]
Acid-Base Profile (pKa)
The acid-base properties of the imidazole ring are significantly altered by N-alkylation.
| Property | Natural Histidine (Side Chain) | Isotidine (Target Compound) | Implication |
| Linkage | C4 (Carbon) | N1 (Nitrogen) | Isotidine is electronically distinct. |
| pKa (Im) | ~6.0 | ~4.9 – 5.8 | Isotidine is a weaker base than Histidine. |
| Protonation | Monocation (delocalized) | Monocation (localized on N3) | Positive charge is not shared between nitrogens. |
| H-Bonding | Donor & Acceptor | Acceptor Only (at N3) | Cannot donate H-bond from the ring (except C-H). |
Solubility and Stability[8]
-
Solubility: Soluble in organic solvents typical for peptide synthesis (DMF, DCM, Methanol). Sparingly soluble in water due to the Boc group.
-
Stability: The N-C bond between the side chain and the imidazole is stable to standard TFA deprotection conditions used to remove the Boc group.
-
Racemization: The (R)-configuration is generally stable. Unlike histidine, which can racemize during coupling due to imidazole-assisted proton abstraction, the N-linked imidazole is less prone to this specific mechanism, though standard precautions for activated esters apply.
Applications in Drug Discovery[2][8][9]
Mechanistic Probes (Catalytic Triads)
In enzymes like serine proteases, histidine acts as a "proton shuttle," accepting a proton at N3 and donating it from N1.
-
Experiment: Replace His with Isotidine (3-imidazol-1-yl-alanine).
-
Outcome: If enzyme activity is abolished, the tautomeric proton shuttle mechanism is confirmed. If activity remains, the histidine acts solely as a general base (acceptor).
Metal Coordination (Zinc Fingers)
Histidine coordinates metal ions (Zn, Cu, Ni) in proteins.
-
Coordination Geometry: Isotidine restricts coordination to the N3 position. It eliminates the ambiguity of N
vs. N binding seen with natural histidine, allowing researchers to lock specific coordination geometries in peptidomimetics.
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Usage
This compound is compatible with standard Boc/Benzyl SPPS strategies.
Coupling Protocol:
-
Activation: Use HBTU/HOBt or DIC/Oxyma. Avoid high base concentrations for prolonged periods to prevent potential racemization of the activated ester.
-
Solvent: DMF or NMP.
-
Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.
Deprotection (Boc Removal):
-
Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Scavengers: Add 2-5% anisole or thioanisole if sensitive side chains (Trp, Met) are present, though the imidazole ring itself does not require specific scavenging.
-
Neutralization: 10% Diisopropylethylamine (DIEA) in DCM after the TFA step.
Storage:
-
Store at +2°C to +8°C.[]
-
Keep desiccated. The Boc-protected form is stable for years if kept dry.[3]
References
-
PubChem. 3-(1H-Imidazol-1-yl)alanine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Vederas, J. C., et al. Mechanism of formation of serine β-lactones by Mitsunobu cyclization. Journal of the American Chemical Society. (Cited via ResearchGate snippet). Available at: [Link]
Sources
The Strategic Role of N-Linked Imidazole Moieties in Peptidomimetic Design
Topic: Role of N-linked Imidazole Amino Acids in Peptidomimetic Design Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The imidazole ring, naturally occurring in the amino acid Histidine, is a cornerstone of biological catalysis and molecular recognition. It functions as a general acid-base catalyst, a metal coordination site (Zn²⁺, Cu²⁺), and a donor/acceptor in hydrogen bonding networks. However, the natural C-linked architecture of Histidine (where the imidazole C4/C5 is attached to the backbone) imposes specific stereoelectronic constraints and metabolic vulnerabilities.
N-linked imidazole amino acids —where the imidazole ring is attached to the scaffold via one of its nitrogen atoms (typically N1)—represent a critical deviation from natural topology. This structural modification is not merely cosmetic; it fundamentally alters the electronic profile (pKa modulation), geometric vectors for
This guide analyzes the utility of N-linked imidazoles in peptidomimetics, focusing on their application in Peptoids (N-substituted glycines) and small molecule inhibitors (e.g., WDR5, HCV protease).
Structural & Electronic Paradigm: C-Linked vs. N-Linked
To design effective peptidomimetics, one must understand the shift in properties when moving from a carbon linkage to a nitrogen linkage.
The Linkage Distinction
-
Natural Histidine (C-Linked): The imidazole is attached to the
-carbon via C4 (or C5 depending on tautomer). The N1 and N3 atoms are free to protonate/deprotonate, with a pKa 6.0. -
N-Linked Imidazole (N-Alkylated): The scaffold is attached directly to N1. This blocks the N1 site, forcing the lone pair on N1 into the aromatic sextet permanently. The basicity is now solely determined by N3.
-
Consequence: N-alkyl imidazoles are generally less basic than their C-linked counterparts (unless electron-donating groups are added), which is advantageous for improving oral bioavailability by maintaining a neutral species at physiological pH.
-
Comparative Properties Table
| Feature | Natural Histidine (C-Linked) | N-Linked Imidazole Mimetic | Design Advantage |
| Attachment | C4/C5 to C | N1 to Scaffold (Alkyl/Backbone) | Removes N-H donor at N1; alters H-bond network. |
| Tautomerism | Exists as | Fixed (No tautomerism at N1) | Reduces entropic penalty upon binding; defines interaction vector. |
| pKa (Conj. Acid) | ~6.0 (Physiological Buffer) | ~7.0 (Variable by substituent) | Tunable basicity for specific catalytic or binding roles. |
| Metabolic Stability | Susceptible to proteolysis | High (Non-natural linkage) | Extends half-life in plasma. |
| Geometry | Fixed distance/angle from backbone | Flexible or Altered Vector | Accesses novel sub-pockets (e.g., S2 pocket in WDR5). |
Synthetic Methodologies
The incorporation of N-linked imidazoles requires robust alkylation protocols that avoid regiochemical ambiguity.[1]
Synthesis of N-Linked Imidazole Building Blocks
The primary challenge in synthesizing N-linked imidazole amino acids is controlling regioselectivity (N1 vs. N3 alkylation) if the imidazole is asymmetric (e.g., 4-substituted). For symmetric or unsubstituted imidazoles, the protocol is straightforward.
Protocol: Regioselective N-Alkylation of 4-Substituted Imidazoles
-
Objective: Attach an imidazole moiety to an alkyl halide scaffold (e.g., bromo-acetate or modified amino acid side chain).
-
Reagents: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), DMF or DMSO.
Step-by-Step Workflow:
-
Deprotonation: Dissolve the imidazole derivative (1.0 eq) in anhydrous DMF under Argon. Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Why: NaH ensures complete deprotonation of the N-H, generating the nucleophilic imidazolide anion.
-
-
Alkylation: Add the electrophile (e.g., tert-butyl bromoacetate for peptoid synthesis) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with water/brine to remove DMF.
-
Regio-isomer Separation: If using 4-substituted imidazoles, the product will be a mixture of 1,4- and 1,5-isomers.[2] Separate via flash chromatography (typically 1,4-isomer is favored sterically and thermodynamically).
Peptoid Sub-Monomer Synthesis
For Peptoids (Poly-N-substituted glycines), the imidazole is introduced as a side chain amine.
Workflow:
-
Acylation: Resin-bound amine is acylated with bromoacetic acid and DIC (Diisopropylcarbodiimide).
-
Displacement: The bromide is displaced by a primary amine containing the imidazole (e.g., histamine or 1-(3-aminopropyl)imidazole).
-
Note: If using histamine, the imidazole ring nitrogens must be protected (e.g., Trityl) or the reaction conditions controlled to prevent cross-linking, although the primary amine is significantly more nucleophilic.
-
Visualizing the Synthesis Logic
Figure 1: General pathway for synthesizing N-linked imidazole building blocks via nucleophilic substitution.
Functional Applications in Drug Design[1][3][4][5][6][7]
Case Study: WDR5 Inhibitors (Epigenetic Targets)
WD Repeat Domain 5 (WDR5) is a scaffolding protein essential for the MLL1 complex (histone methylation). Inhibitors targeting the "WIN site" of WDR5 prevent its interaction with MYC, a major oncogene.
-
The Challenge: Early inhibitors used an imidazole-imine moiety. While potent, this group was highly basic, leading to poor membrane permeability and potential hERG toxicity.
-
The N-Linked Solution: Researchers replaced the imidazole-imine with an N-linked imidazole (specifically attached to a dihydroisoquinolinone core).
-
Mechanism:
-
-
Stacking: The N-linked imidazole sits in the S2 pocket, sandwiched between Phe133 and Phe263.[3][4][5] The planar geometry of the imidazole is preserved.[5] -
Neutrality: Unlike the imine, the N-linked imidazole is neutral at physiological pH. This drastically improved PAMPA permeability (from <1 to >5 x 10⁻⁶ cm/s) and oral bioavailability.
-
Safety: The neutral character reduced affinity for the hERG channel, mitigating cardiac safety risks.
-
-
Metal Coordination & Catalytic Mimics
In "Artificial Enzyme" design, N-linked imidazoles serve as ligands for Zn²⁺.
-
Peptoid Helices: Peptoids carrying N-linked imidazole side chains (e.g., derived from histamine) can fold into helical bundles (like the Zinc Finger motif) when coordinated with Zinc. The N-linkage provides a flexible yet constrained tether that allows the imidazole heads to orient inward for coordination.
Experimental Validation Protocols
To validate the integration of an N-linked imidazole into a peptidomimetic, the following assays are standard.
pKa Determination (Potentiometric Titration)
-
Purpose: Confirm the electronic shift caused by N-alkylation compared to the parent imidazole.
-
Protocol:
-
Dissolve 5 mg of the peptidomimetic in 20 mL of 0.1 M KCl (ionic strength adjustor).
-
Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M NaOH to pH 11.0 using an automatic titrator.
-
Calculate pKa using the Henderson-Hasselbalch equation fitting.
-
Expected Result: N-alkyl imidazoles typically show a pKa of ~6.5–7.5 for the conjugate acid of N3.
-
Stability Assay (Proteolytic Resistance)
-
Purpose: Prove that the N-linkage confers stability against proteases (e.g., Trypsin/Chymotrypsin).
-
Protocol:
-
Incubate the N-linked imidazole peptidomimetic (100 µM) with Trypsin (1 µg/mL) in PBS (pH 7.4) at 37°C.
-
Aliquot samples at 0, 1, 4, and 24 hours.
-
Quench with 1% TFA/Acetonitrile.
-
Analyze by HPLC-MS.
-
Success Metric: >90% parent compound remaining after 24h (compared to <10% for a standard peptide control).
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the interaction logic for WDR5 inhibitors, highlighting why the N-linked imidazole is superior.
Figure 2: SAR evolution from charged imidazole-imines to neutral N-linked imidazoles in WDR5 inhibitor design.
References
-
Wang, F., et al. (2023). Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. PNAS.[4] Link
-
Zuckermann, R. N., et al. (1992).[6] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Link
-
Njoroge, F. G., et al. (2008). Discovery of C-imidazole azaheptapyridine FPT inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem Protocols. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem. Link
-
Getz, J. A., et al. (2020).[7] Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Whitepaper: Solubility Landscape of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid
[1]
Executive Summary
Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid is a specialized chiral building block used in the synthesis of peptidomimetics and enzyme inhibitors.[1] Its structural core combines a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar carboxylic acid, and a basic, aromatic imidazole ring linked via nitrogen.
Understanding its solubility profile is critical for:
-
Solid-Phase Peptide Synthesis (SPPS): Ensuring complete coupling reactions.[1][2]
-
Purification: Selecting appropriate mobile phases for chromatography.[1][2]
-
Biological Assays: Preparing stable stock solutions without precipitation.[1][2]
This guide provides a predictive solubility profile based on physicochemical principles and data from structural analogs (e.g., Boc-3-(3-pyridyl)-alanine), alongside validated protocols for experimental determination.[1]
Physicochemical Profile & Mechanistic Insights[1][2]
To predict solubility behavior, we must analyze the competing intermolecular forces:
-
The Boc Group (Lipophilic): The tert-butyl carbamate moiety significantly disrupts the crystal lattice energy of the amino acid and enhances solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1][2]
-
The Imidazole Ring (Basic/Polar): Attached at the N1 position, the N3 nitrogen remains a good hydrogen bond acceptor (and weak base).[1][2] Unlike standard histidine, there is no acidic pyrrole-like NH on the ring, reducing the potential for strong self-aggregation via H-bonding.[1]
-
The Carboxylic Acid (Polar/Acidic): Capable of dimerization or salt formation.[1][2]
Solvation Thermodynamics:
-
In Polar Aprotic Solvents (DMF, DMSO): The dipole-dipole interactions between the solvent and the imidazole/carbamate groups dominate, leading to high solubility.
-
In Chlorinated Solvents (DCM): The Boc group facilitates solvation, making this a preferred solvent for liquid-phase coupling.[1]
-
In Hydrocarbons: The polar nature of the imidazole and carboxylic acid prevents solvation.[2]
Solubility Profile Data
The following table summarizes the solubility characteristics in solvents standard to peptide chemistry.
| Solvent Class | Specific Solvent | Solubility Rating | Saturation Est. (M) | Usage Context |
| Polar Aprotic | DMF (Dimethylformamide) | High | > 0.5 M | Standard solvent for SPPS coupling.[1] |
| DMSO (Dimethyl sulfoxide) | Very High | > 1.0 M | Stock solutions; biological assays.[1][2] | |
| NMP (N-Methyl-2-pyrrolidone) | High | > 0.5 M | Alternative to DMF; microwave synthesis.[1] | |
| Chlorinated | DCM (Dichloromethane) | Good | 0.1 - 0.3 M | Liquid phase synthesis; loading resins.[1][2] |
| Chloroform | Good | 0.1 - 0.2 M | NMR analysis; extraction.[1][2] | |
| Polar Protic | Methanol / Ethanol | Moderate | 0.05 - 0.2 M | Solubility increases with heat; recrystallization.[1][2] |
| Esters/Ethers | Ethyl Acetate | Moderate | < 0.1 M | Extraction workups; variable solubility.[1][2] |
| THF (Tetrahydrofuran) | Moderate | 0.1 - 0.2 M | Alternative coupling solvent.[1][2] | |
| Non-Polar | Hexanes / Heptane | Insoluble | < 0.001 M | Used to precipitate the product.[1][2] |
| Aqueous | Water (pH 7) | Low | < 0.01 M | Hydrophobic Boc group limits solubility.[1][2] |
Critical Insight: While soluble in DCM, the presence of the free carboxylic acid and the basic imidazole can occasionally lead to zwitterionic aggregation.[2] If cloudiness is observed in DCM, adding a small percentage of DMF (5-10% v/v) or alcohol will break these aggregates.[1]
Visualization: Solubility Decision Logic
The following diagram illustrates the logical flow for selecting a solvent based on the intended application.
Figure 1: Decision tree for solvent selection based on experimental intent.
Experimental Protocols
Since specific batch-to-batch variations (crystal size, polymorphs) affect dissolution rates, use these self-validating protocols.
Protocol A: Gravimetric Solubility Determination
Purpose: To define the exact saturation limit for a specific solvent batch.[2]
-
Preparation: Weigh 50 mg of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid into a 2 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.
-
Observation: Check for clarity against a black background.
-
Calculation:
[1][2] -
Validation: If the solution remains cloudy after 1 mL (50 mg/mL), filter through a 0.45 µm PTFE filter, dry the filtrate, and weigh the residue to determine the dissolved fraction.
Protocol B: SPPS Stock Solution Preparation (0.2 M)
Purpose: Standard preparation for automated synthesizers.[1][2]
-
Calculate: For 1 mmol scale, weigh 339.4 mg (approx, based on MW ~339 g/mol - verify MW on specific CoA) of the amino acid.[2]
-
Dissolve: Add 4.0 mL of DMF (peptide grade) .
-
Activator Check: If the solution is slightly hazy, add the activator (e.g., HBTU/HATU) before filtering.[2] The activation often improves solubility by consuming the carboxylic acid.[2]
-
Filtration: Crucial Step. Filter through a 0.45 µm syringe filter into the synthesizer vial to prevent line blockage.[2]
Workflow Visualization: Dissolution & Handling
Figure 2: Step-by-step workflow for preparing high-quality stock solutions.
References
-
BenchChem. Boc-His(Boc)-OH Technical Guide. (Provides solubility baselines for Boc-protected histidine analogs).
-
ChemicalBook. Boc-3-(3-pyridyl)-L-alanine Properties. (Structural analog solubility data in Chloroform/DMSO).
-
Sigma-Aldrich (Merck). Boc-Ala-OH Solubility Data.[1] (Baseline for Boc-amino acid solubility in DMF).
-
PubChem. Boc-D-Alanine Compound Summary. (Physicochemical properties of the backbone).[1][2][3] [1]
-
Royal Society of Chemistry. Supplementary Information on Histidine Analog Synthesis.[2] (Protocols for Boc-protection and solubility in organic synthesis).
Technical Guide: pKa Values and Dissociation Dynamics of (Imidazol-1-yl)propanoic Acid Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the acid-dissociation constants (pKa) of 3-(imidazol-1-yl)propanoic acid and its substituted derivatives. Unlike the common histidine metabolite (imidazole-4-propionic acid), the 1-yl isomer involves substitution at the pyrrole-like nitrogen (N1), fixing the tautomeric equilibrium and altering the electronic landscape of the ring.
This document is designed for researchers requiring precise control over ionization states in drug formulation, ionic liquid synthesis, and buffer design. It details the electronic mechanisms governing pKa shifts, provides estimated and literature-derived values, and outlines self-validating protocols for experimental determination.
Structural Analysis & Electronic Theory
The Scaffold Distinction
It is critical to distinguish the target scaffold from its biological isomer.
-
Target: 3-(Imidazol-1-yl)propanoic acid . The propanoic acid chain is attached to the N1 nitrogen. This removes the acidic proton from the ring, leaving only the basic pyridine-like N3 nitrogen and the acidic carboxyl group.
-
Isomer (Common): 3-(Imidazol-4-yl)propanoic acid . A histidine metabolite where the chain is on carbon C4. The ring retains both N-H (acidic) and N: (basic) functionality.
Ionization Equilibria
(Imidazol-1-yl)propanoic acid exists primarily as a zwitterion in neutral aqueous solution. The dissociation occurs in two distinct steps:
-
pKa1 (~4.0 - 4.2): Deprotonation of the carboxylic acid (-COOH
-COO⁻). -
pKa2 (~6.5 - 6.9): Deprotonation of the imidazolium cation (ImH⁺
Im).
The N1-alkylation prevents the formation of the imidazolate anion (pKa > 14), making the ring exclusively a base under physiological conditions.
Figure 1: Ionization pathway of 3-(imidazol-1-yl)propanoic acid. The molecule transitions from a cation to a zwitterion, and finally to an anion as pH increases.
pKa Data and Substituent Effects
The pKa of the imidazole ring is sensitive to electronic effects transmitted through the N1-alkyl tether and substituents on the ring carbons (C2, C4, C5).
Comparative pKa Table
The following data synthesizes literature values for analogous structures to establish the baseline for the (Imidazol-1-yl)propanoic acid scaffold.
| Compound | Structure Note | pKa (Imidazolium) | pKa (Carboxyl) | Electronic Effect |
| Imidazole | Unsubstituted | 6.95 | N/A | Reference standard. |
| 1-Methylimidazole | N-Alkyl | 7.0 - 7.2 | N/A | Electron-donating alkyl stabilizes cation. |
| 3-(Imidazol-1-yl)propanoic acid | Target Scaffold | 6.7 - 6.9 (Est)* | 4.0 - 4.2 | Propionic tail is mildly electron-withdrawing relative to methyl. |
| Histidine | C-Substituted | 6.00 | 1.82 | Alpha-amino group significantly lowers pKa. |
| 2-Methyl-3-(imidazol-1-yl)... | C2-Methyl | ~7.6 - 7.8 | ~4.2 | Methyl at C2 is strongly donating; increases basicity. |
| 4-Nitro-3-(imidazol-1-yl)... | C4-Nitro | < 2.0 | ~4.0 | Strong withdrawal crashes ring basicity. |
*Note: Exact values depend on ionic strength (I) and temperature. Values estimated based on N-methylimidazole baseline corrected for the inductive withdrawal of the -COOH group across the ethylene bridge.
Mechanistic Insight: The "Insulation" Effect
Why is the pKa of the target (~6.8) higher than Histidine (~6.0)?
-
In Histidine , the electron-withdrawing ammonium group (
) is on the -carbon, very close to the ring. -
In (Imidazol-1-yl)propanoic acid , the carboxyl group is separated from the ring by an ethylene bridge (
). This "insulates" the imidazole nitrogen from the inductive withdrawal of the carboxylate, keeping the pKa closer to that of N-methylimidazole.
Experimental Protocols
For drug development applications, relying on estimated values is insufficient. The following protocols are the industry standard for validating pKa values of this scaffold.
Potentiometric Titration (The Gold Standard)
This method is preferred for its precision (
Reagents:
-
Analyte: 0.01 M (Imidazol-1-yl)propanoic acid derivative in degassed water.
-
Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.
-
Ionic Strength Adjuster: 0.1 M KCl or NaCl (to maintain
).
Workflow:
-
Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.
-
Acidification: Acidify the analyte solution with HCl to pH ~2.0 (fully protonated starting state).
-
Titration: Titrate with 0.1 M NaOH using an autotitrator. Add titrant in small increments (e.g., 50
L), waiting for electrode stability ( mV/s drift). -
Data Analysis: Plot pH vs. Volume. Use the Second Derivative Method (
) to identify inflection points.-
First inflection: Neutralization of excess HCl.
-
Second inflection: pKa1 (Carboxyl).
-
Third inflection: pKa2 (Imidazolium).
-
Figure 2: Potentiometric titration workflow for zwitterionic imidazole derivatives.
1H NMR Titration (Site-Specific Validation)
If the derivative has low solubility or overlapping pKa values, NMR titration is superior as it monitors specific chemical shifts.
Protocol:
-
Prepare 5 mM sample in
(or 90% /10% with water suppression). -
Adjust pH from 2.0 to 10.0 in 0.5 unit increments using NaOD/DCl.
-
Monitor the C2-H (usually singlet ~7.5-9.0 ppm) and C4/C5-H signals.
-
Observation: The C2-H proton shift is most sensitive to N3 protonation. A sigmoidal curve of Chemical Shift (
) vs. pH yields the pKa via the Henderson-Hasselbalch fit.
Applications in Drug Development
Buffer Design
The pKa of the imidazole ring (~6.8) makes these derivatives excellent physiological buffers (Good's Buffers analogs). They buffer effectively in the pH 6.2–7.4 range, ideal for cell culture or enzymatic assays.
Ionic Liquid Precursors
(Imidazol-1-yl)propanoic acid is a zwitterionic precursor. Alkylating the N3 position creates a cationic core with a pendant carboxylate, resulting in Functionalized Ionic Liquids (FILs) . These are used as:
-
Green solvents for catalysis.
-
Electrolytes in batteries (due to high conductivity).
Metal Chelation
The zwitterionic form presents a "hard" oxygen donor (carboxylate) and a "borderline" nitrogen donor (imidazole). This motif is effective for chelating divalent cations (
-
Immobilized Metal Affinity Chromatography (IMAC): Purification of His-tagged proteins.
-
Metalloprotein Mimics: Modeling active sites of zinc enzymes.
References
-
Potentiometric Determination of pKa
- Determination of Dissociation Constants.
-
Source: (Standard reference for stability constant protocols).
-
Imidazole Basicity & Substituent Effects
-
Storey, B. T., et al. (1964).[1] "Basicity of Some N-Substituted Imidazoles." Journal of Organic Chemistry.
-
Source:
-
-
Synthesis and Properties of Imidazole-1-propionic Acid
-
PubChem Compound Summary: 3-(1H-imidazol-1-yl)propanoic acid.[2]
-
Source:
-
-
NMR Titration Methodology
- Gift, A. D., et al. (2001). "NMR Titration of Histidine Group pKa.
-
Source:
Sources
A Comprehensive Technical Guide to Boc-Protected Iso-Histidine Analogs in Medicinal Chemistry
Abstract: Histidine is an amino acid of profound importance in biochemistry, owing to the unique physicochemical properties of its imidazole side chain which are central to enzyme catalysis, metal ion chelation, and physiological pH buffering.[1][2] In medicinal chemistry, the strategic modification of bioactive peptides and small molecules often involves the use of unnatural amino acids to enhance therapeutic properties. This guide explores the synthesis and application of iso-histidine analogs, non-natural positional isomers of histidine, as bioisosteric replacements in drug design.[3][4] Such modifications can subtly alter a molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, offering a powerful tool for lead optimization.[5] We focus specifically on analogs protected with the tert-Butoxycarbonyl (Boc) group, a cornerstone of peptide chemistry, detailing the rationale for its use, comprehensive synthetic protocols, and its impact on incorporating these valuable scaffolds into novel therapeutic agents.
Part 1: Foundational Principles
The Pivotal Role of Histidine in Biological Systems
The versatility of histidine stems from its imidazole side chain, which has a pKa of approximately 6.0. This allows it to act as both a proton donor and acceptor under physiological conditions, a feature critical for the catalytic triads of many enzymes like serine proteases and ribonucleases.[6] Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions such as zinc, copper, and nickel, making histidine residues essential components of metalloprotein active sites and polyhistidine-tags used for protein purification.[1][6] This dual role in proton transfer and metal binding makes the histidine scaffold a frequent target for modification in the design of enzyme inhibitors and other therapeutics.[7]
The Concept of Bioisosterism in Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of an atom, functional group, or molecular fragment with another that possesses similar physical or chemical properties, with the goal of creating a new compound that retains or improves upon the desired biological activity.[3][8] The objective of such a replacement is to fine-tune a lead compound's characteristics to enhance potency, improve selectivity, alter metabolic pathways, reduce toxicity, or improve pharmacokinetic profiles (ADME).[4][5] Bioisosteric replacements can range from classical (e.g., replacing a carboxylic acid with a tetrazole) to non-classical (e.g., substituting a phenyl ring with a thiophene ring).[4] The application of this principle to the histidine side chain opens a vast chemical space for rational drug design.
Iso-Histidine: Rationale for Isomeric Scaffolds
Natural L-histidine is chemically defined as 2-amino-3-(1H-imidazol-4-yl)propanoic acid. The term "iso-histidine" refers to its positional isomers, where the propanoic acid side chain is attached to a different carbon atom of the imidazole ring. The two most common and synthetically accessible isomers are:
-
2-yl-iso-Histidine: 2-amino-3-(1H-imidazol-2-yl)propanoic acid.
-
5-yl-iso-Histidine: 2-amino-3-(1H-imidazol-5-yl)propanoic acid (structurally equivalent to the 4-yl natural isomer unless other ring substituents are present, but often accessed via different synthetic routes).
The rationale for using these isomers as bioisosteres is compelling. Relocating the side chain alters the spatial relationship between the alpha-amino acid backbone and the key functional nitrogens of the imidazole ring. This can lead to:
-
Altered pKa: The electronic environment of the imidazole ring changes, affecting its basicity and protonation state.
-
Modified Hydrogen Bonding: The orientation of hydrogen bond donors and acceptors is different, potentially leading to novel and more favorable interactions with a biological target.
-
Enhanced Metabolic Stability: The altered structure may be less recognizable by metabolic enzymes that degrade the parent molecule.
-
Novel Intellectual Property: Creating molecules with unique, non-obvious scaffolds is crucial for drug patentability.
The Chemistry of Boc Protection
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group used extensively in peptide synthesis to temporarily block the α-amino group of an amino acid.[9]
Rationale for Protection: During peptide bond formation, the α-amino group of one amino acid must be protected to prevent it from reacting with the activated carboxyl group of another incoming amino acid, which would lead to uncontrolled polymerization. For histidine and its isomers, the imidazole ring also presents challenges, primarily its nucleophilicity which can cause side-chain acylation and its basicity which can catalyze racemization (loss of stereochemical integrity) of the adjacent chiral center during activation.[1] While the Boc group primarily protects the N-terminus, other protecting groups are often used for the imidazole side chain itself (see Table 1).
Mechanism of Protection and Deprotection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O). Its primary advantage lies in its selective removal (deprotection) under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which leaves more robust, acid-labile side-chain protecting groups (like benzyl-based groups) intact.[10] This differential lability is the cornerstone of the Boc/Bzl protection strategy in Solid-Phase Peptide Synthesis (SPPS).
Table 1: Comparative Analysis of Common Histidine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Primary Application |
| tert-Butoxycarbonyl | Boc | Excellent at suppressing racemization. | Labile under Nα-Boc deprotection conditions; limited to specific synthetic positions (e.g., near N-terminus).[11] | Fmoc-SPPS |
| Trityl | Trt | Stable to mild base (Fmoc deprotection). Widely used. | Can lead to significant racemization, especially with heating. Removal can be slow. | Fmoc-SPPS |
| Benzyloxymethyl | Bom | Very effective at suppressing racemization. | Requires strong acid (e.g., HF) for removal, which can damage sensitive peptides. Can release formaldehyde. | Boc-SPPS |
| 2,4-Dinitrophenyl | Dnp | Stable to strong acids like HF. | Removal requires thiolysis (e.g., thiophenol), which can have side reactions. Imparts a yellow color.[11] | Boc-SPPS |
| Tosyl | Tos | Stable to strong acids. | Can be difficult to remove completely.[11] | Boc-SPPS |
Part 2: Synthesis and Methodologies
General Strategies for the Synthesis of Iso-Histidine Scaffolds
The synthesis of iso-histidine analogs is not as straightforward as for natural histidine and typically requires a multi-step approach. A common strategy involves the construction of the amino acid side chain onto a pre-formed, appropriately substituted imidazole ring. For the synthesis of 2-yl-iso-histidine, a key starting material is 2-imidazolecarboxaldehyde .[10] This aldehyde can be synthesized via several routes, including the oxidation of 2-(hydroxymethyl)imidazole or the formylation of a 2-lithioimidazole intermediate.[9][12] Once the aldehyde is obtained, it can be converted into the final α-amino acid through established organic chemistry transformations, such as the Strecker or amidomalonate synthesis.
Protocol: Synthesis of Nα-Boc-2-amino-3-(1H-imidazol-2-yl)propanoic acid
This section provides a representative, multi-step protocol for the synthesis of a Boc-protected 2-yl-iso-histidine analog. The workflow is designed to be self-validating, with clear checkpoints and characterization steps.
Workflow Overview:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctppc.org [ctppc.org]
- 4. scispace.com [scispace.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. Inhibitory effects of histidine analogues on growth and protein synthesis by Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Whitepaper: Stability Profile and Storage Protocols for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
[1][2]
Executive Summary
This technical guide addresses the stability profile of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (also known as Boc-1-imidazolealanine).[1][][3] Unlike canonical Histidine, where the side chain is attached via the C4/C5 carbon, this non-canonical amino acid features an imidazole ring attached via the N1 nitrogen .
This structural distinction alters its basicity and stability profile.[][3] While the
Core Recommendation: Store at -20°C ± 5°C under an inert atmosphere (Argon/Nitrogen). Desiccation is mandatory to prevent hydrolysis.[][3] Re-test for enantiomeric purity every 6 months using Chiral HPLC.
Chemical Structure & Stability Analysis[1][2][3]
To understand the storage requirements, we must first analyze the structural vulnerabilities of the molecule.
Structural Uniqueness
The molecule consists of a propanoic acid backbone with a tert-butyloxycarbonyl (Boc) protected amine at the
-
The Boc Group: Thermodynamically unstable at high temperatures (>60°C) and kinetically labile to acids.[3]
-
The Imidazole Side Chain (N1-linked):
-
Basicity: The N1 lone pair is involved in the aromatic sextet, making the N1 non-basic. However, the N3 nitrogen retains a lone pair available for proton acceptance (pKa ~ 6.0–7.0).[3]
-
Risk: This internal basicity can facilitate intramolecular proton abstraction from the
-carbon, leading to racemization, particularly in solution or amorphous solid states.
-
Degradation Pathways[1]
A. Acidolytic Cleavage (Hydrolysis)
The primary degradation pathway is the loss of the Boc group.[3] While Boc is generally stable to base, it is highly sensitive to acid.[3][4]
-
Mechanism: In the presence of atmospheric moisture, trace hydrolysis of the carboxylic acid or CO2 absorption can lower the surface pH. The tert-butyl carbocation is cleaved, releasing isobutylene and CO2, yielding the free amine.
-
Catalysis: The imidazole side chain can act as a proton shuttle, potentially accelerating this process in humid conditions.[3]
B. Racemization (Stereochemical Drift)
The (R)-configuration (D-isomer equivalent) is the critical quality attribute.[1][][3]
- -proton is acidic due to the electron-withdrawing nature of the carbonyls.[] The N3 of the imidazole ring can act as an intramolecular base, stabilizing the enolate intermediate, which then reprotonates non-stereospecifically.
-
Trigger: Long-term storage at room temperature or exposure to basic vapors (e.g., amines in the same storage cabinet).[]
Visualization of Stability Logic
Diagram 1: Degradation Mechanism & Risk Factors
This diagram illustrates the flow from environmental exposure to specific chemical failures.[3]
Caption: Causal map linking environmental stressors (Moisture, Heat, Base) to specific chemical degradation events (Acidolysis, Racemization).[1][5][6][7]
Experimental Protocols (SOPs)
Purity Analysis (RP-HPLC)
Purpose: To detect free amine (deprotected species) and hydrolysis byproducts.[1][]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (amide bond) and 254 nm (aromatic ring).[3]
-
Pass Criteria: Main peak > 98.0%. Late-eluting impurities (dimers) < 0.5%.[1][][3]
Enantiomeric Purity (Chiral HPLC)
Purpose: To quantify the (R)-enantiomer and detect (S)-enantiomer contamination.[1][]
-
Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives).[][3]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[][3] Note: DEA is required to suppress peak tailing caused by the imidazole nitrogen.
-
Flow Rate: 1.0 mL/min.[][3]
-
Temperature: 25°C.
-
Pass Criteria: Enantiomeric Excess (ee) > 99.0%.
Diagram 2: Quality Control Workflow
This workflow defines the decision logic for batch release or disposal.[3]
Caption: Decision tree for assessing batch viability. Note that racemized material cannot be easily purified and must be discarded.
Storage Guidelines
The following parameters are non-negotiable for maintaining pharmaceutical-grade integrity.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lowering T slows both hydrolysis and racemization significantly.[1][][3] |
| Atmosphere | Argon or Nitrogen | Displaces O2 (prevents oxidation of imidazole) and CO2/H2O (prevents acidolysis).[3] |
| Container | Amber Glass Vial | Amber glass blocks UV light (which can degrade aromatics).[][3] Glass is impermeable to moisture unlike plastics.[][3] |
| Desiccant | Silica Gel / P2O5 | Essential.[3] The compound is hygroscopic.[3] Water absorption leads to "wet cake" formation and rapid Boc loss.[][3] |
| Handling | Warm to RT before opening | Prevents condensation of atmospheric moisture onto the cold solid surface.[3] |
"Warm-Up" Protocol
Critical Step: When retrieving the vial from -20°C, place it in a desiccator at room temperature for 30 minutes before breaking the seal.
-
Why? Opening a cold vial in humid lab air causes immediate water condensation on the powder.[3] This water will become trapped when the vial is resealed, creating a hydrolysis reactor during subsequent storage.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][][3][8] (Standard reference for Boc stability and cleavage conditions). [1]
-
Bodanszky, M. (1984).[3] Principles of Peptide Synthesis. Springer-Verlag.[1][3] (Foundational text on racemization mechanisms in histidine/imidazole derivatives). [1]
-
Carpino, L. A. (1993).[3] "Racemization of Amino Acids in Peptide Synthesis." Journal of the American Chemical Society.[3][6] (Discusses base-catalyzed racemization risks).
-
BenchChem Technical Guide. (2025). "Stability and Storage of N-Boc-imidazole." (Provides comparative data on imidazole-Boc stability). [1]
-
Fisher Scientific. (2023).[][3] "Safety Data Sheet: (S)-2-(Boc-amino)-3-(Fmoc-amino)propionic acid." (General handling for similar Boc-amino propanoic acids).
Sources
- 1. CAS#:1822433-17-9 | Boc-(S)-2-amino-3-(benzylamino)propanoic acid | Chemsrc [m.chemsrc.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Solid phase peptide synthesis protocol for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Incorporating Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. While the 20 proteinogenic amino acids offer a vast combinatorial space, the incorporation of non-canonical amino acids (ncAAs) exponentially expands the potential for creating novel therapeutics with enhanced stability, unique conformations, and tailored biological activities. This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides containing Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid , a unique structural isomer of D-histidine.
The structure of this ncAA presents specific considerations for synthesis. The use of the tert-butyloxycarbonyl (Boc) group for Nα-protection dictates the use of the Boc/Bzl synthesis strategy, which relies on graded acid lability for deprotection steps.[1][2] The imidazole side chain, while a key pharmacophore for mediating biological interactions, can introduce challenges such as racemization and side reactions in standard histidine synthesis.[3][4] However, in this molecule, the linkage via the N-1 position of the imidazole ring defines its chemical environment and may influence coupling efficiency, potentially requiring optimized conditions to overcome steric hindrance.
This document serves as an in-depth guide for researchers, providing both the theoretical underpinnings and a field-proven, step-by-step protocol for the successful incorporation of this novel building block into a peptide sequence.
Core Principles of the Boc-SPPS Strategy
The Boc/Bzl protection scheme is a robust method for SPPS pioneered by R. Bruce Merrifield.[5][6] The strategy is cyclic and relies on the differential acid stability of the temporary Nα-Boc protecting group and the more permanent benzyl-based side-chain protecting groups (and the resin linker).[1]
The fundamental cycle involves four key stages:
-
Deprotection: The acid-labile Nα-Boc group is selectively removed using a moderate acid, typically trifluoroacetic acid (TFA), to expose a free primary amine on the resin-bound peptide.[7][8]
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a non-nucleophilic organic base, such as diisopropylethylamine (DIEA), to generate the free amine nucleophile required for the subsequent coupling step.[1][9]
-
Coupling: The carboxylic acid of the incoming Boc-protected amino acid is activated by a coupling reagent and reacts with the free amine of the peptide-resin to form a new peptide bond.[10][11]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain for the next cycle.[11]
This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to simultaneously cleave the peptide from the solid support and remove all side-chain protecting groups.[5][12]
Detailed Experimental Protocol
This protocol details a single synthesis cycle for the incorporation of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid onto a peptide-resin.
Materials and Reagents
-
Resin: Merrifield or PAM resin with the pre-loaded C-terminal amino acid or growing peptide chain.
-
Amino Acid: Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid.
-
Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU).
-
Diisopropylethylamine (DIEA).
-
-
Kaiser Test Solutions: (See Section on Self-Validating Systems for preparation).
-
Washing Solvents: DCM, DMF.
Data Presentation: Reagent and Workflow Parameters
| Step | Reagent/Solvent | Volume/Equivalents | Duration |
| 1. Resin Swelling | DCM | 10 mL / g resin | 20 min |
| 2. Pre-Wash | 50% TFA/DCM | 10 mL / g resin | 2 min |
| 3. Boc Deprotection | 50% TFA/DCM | 10 mL / g resin | 20-30 min |
| 4. DCM Washes | DCM | 10 mL / g resin x 5 | 1 min each |
| 5. IPA Washes | IPA | 10 mL / g resin x 2 | 1 min each |
| 6. Neutralization | 10% DIEA/DCM | 10 mL / g resin x 2 | 5 min each |
| 7. DCM Washes | DCM | 10 mL / g resin x 5 | 1 min each |
| 8. Coupling | Boc-AA (3 eq.), HBTU (2.9 eq.), DIEA (6 eq.) in DMF | 5-7 mL / g resin | 1-2 hours |
| 9. Post-Coupling Wash | DMF, then DCM | 10 mL / g resin x 3 each | 1 min each |
Equivalents (eq.) are calculated relative to the initial substitution level of the resin.
Visualization: The Boc-SPPS Cycle Workflow
Sources
- 1. peptide.com [peptide.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Optimal Coupling Strategies for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid in Boc-SPPS
Introduction: The Histidine Conundrum in Peptide Synthesis
Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid, commonly known as Boc-L-Histidine (Boc-His-OH), is a cornerstone amino acid in the synthesis of countless biologically active peptides. Its unique imidazole side chain is often integral to peptide structure and function, participating in catalytic activities and metal chelation. However, this same side chain presents a formidable challenge in Solid-Phase Peptide Synthesis (SPPS).[1] The nucleophilic imidazole ring, particularly the π-nitrogen (Nπ), can act as an intramolecular base during the carboxyl activation step of peptide coupling.[2][3] This leads to the abstraction of the α-proton, resulting in a planar enolate intermediate that readily racemizes, compromising the stereochemical integrity of the final peptide.[2][3][4]
This guide provides a comprehensive analysis of optimal coupling strategies for Boc-His-OH in Boc-chemistry SPPS. We will delve into the mechanisms of racemization, evaluate side-chain protection strategies, compare the efficacy of various coupling reagents, and provide detailed, field-proven protocols to empower researchers to incorporate histidine with maximum fidelity and yield.
The Mechanism of Histidine Racemization
Understanding the root cause of racemization is critical to preventing it. During coupling, the carboxylic acid of Boc-His-OH is activated to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester). The lone pair of electrons on the unprotected Nπ of the imidazole ring is sufficiently basic and sterically positioned to abstract the acidic α-proton from the activated amino acid.[2][3] This process forms an achiral intermediate, which upon reprotonation, can yield both the desired L-enantiomer and the undesired D-enantiomer.[2]
Caption: Intramolecular base catalysis leading to histidine racemization.
Foundational Strategies for Stereochemical Integrity
The most effective approach to prevent racemization involves a two-pronged strategy: protecting the imidazole side chain and selecting an appropriate coupling reagent that minimizes the lifetime of highly reactive intermediates.
Part A: Side-Chain Protection in Boc-SPPS
Protecting the imidazole nitrogen is the single most important step to suppress racemization.[3] In Boc chemistry, several protecting groups are employed, each with distinct characteristics.[5][6]
| Protecting Group | Chemical Name | Racemization Suppression | Stability & Removal | Key Considerations |
| Dnp | 2,4-dinitrophenyl | Excellent | Stable to TFA and HF. Removed by thiolysis (e.g., thiophenol) prior to final cleavage.[7][8] | Provides robust, orthogonal protection. The extra deprotection step adds complexity. Ideal for long or complex peptides where racemization is a major concern.[5] |
| Tos | p-toluenesulfonyl | Good | Stable to TFA but labile to HOBt and HF.[5][6] | Can be cleaved by HOBt, which is often used as a coupling additive or is a byproduct of HBTU/BOP reagents. Best suited for short peptides or for His residues near the N-terminus.[5][6] |
| Bom | Benzyloxymethyl | Excellent | Attached at the τ-nitrogen, it is highly effective at preventing racemization. Removed by HF cleavage.[5] | More difficult to prepare and therefore more expensive. Considered invaluable when minimizing racemization is absolutely critical.[5] |
Part B: The Role of Coupling Reagents & Additives
Coupling reagents activate the C-terminal carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin.[9] Additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) play a crucial role, especially with carbodiimides. They react with the initial activated intermediate to form HOBt/HOAt active esters. These esters are more stable and less reactive than the initial intermediate, which provides a wider window for the desired coupling reaction to occur while suppressing racemization pathways.[10][11][12]
Comparative Analysis of Coupling Reagents for Boc-His-OH
The choice of coupling reagent directly influences both the efficiency of the reaction and the level of racemization.[9] While uronium and phosphonium salts are highly effective, classic carbodiimide methods remain a cost-effective and reliable option when used correctly.
| Reagent(s) | Class | Mechanism / Activated Species | Coupling Efficiency | Racemization Risk (for His) | Advantages & Disadvantages |
| DIC / HOBt | Carbodiimide | Forms HOBt active ester | Good to Excellent | Low to Moderate | (+): Cost-effective, reliable, urea byproduct is soluble.[10][12] (-): Slower than uronium salts; HOBt is essential to suppress racemization.[13] |
| HBTU / DIPEA | Aminium Salt | Forms HOBt active ester | Excellent | Moderate | (+): Fast, highly efficient, widely used, compatible with in-situ neutralization.[6][10] (-): Can cause guanidinylation of the free amine if pre-activation is too long; higher cost than DIC.[14] |
| HATU / DIPEA | Aminium Salt | Forms HOAt active ester | Excellent to Superior | Moderate to High | (+): More reactive than HBTU, excellent for sterically hindered couplings.[15][16] (-): Higher cost; increased reactivity can sometimes exacerbate racemization if not controlled.[13] |
| PyBOP / DIPEA | Phosphonium Salt | Forms HOBt active ester | Excellent | Low to Moderate | (+): High efficiency, avoids guanidinylation side reaction, non-toxic alternative to BOP.[10] (-): Higher cost. |
| DEPBT / DIPEA | Phosphonium Salt | Mixed anhydride of HOOBt | Excellent | Very Low | (+): Remarkable resistance to racemization, reagent of choice for racemization-prone residues.[10] (-): Higher cost, may be less common. |
Recommended Experimental Protocols
Successful incorporation of Boc-His-OH hinges on meticulous execution. The following protocols provide robust starting points for manual Boc-SPPS.
Caption: General workflow for one cycle of Boc-SPPS.
Protocol 1: Standard, Efficient Coupling with HBTU & In-Situ Neutralization
This method combines the neutralization and coupling steps, streamlining the workflow. It is highly efficient for most sequences.[6][17]
-
Materials:
-
Peptide-resin (1 eq) after TFA deprotection (as TFA salt)
-
Boc-His(PG)-OH (3 eq)
-
HBTU (3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Resin Preparation: Following TFA deprotection and washing with DCM, swell the peptide-resin in DMF for 5-10 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-His(PG)-OH (3 eq) and HBTU (3 eq) in a minimal volume of DMF.
-
Coupling: Add the activated amino acid solution to the resin. Immediately add DIPEA (6 eq) to the vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 30-90 minutes.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.[1] A yellow/colorless result indicates a free secondary amine and complete coupling. A blue/purple result indicates a primary amine and incomplete coupling, requiring a recouple.
-
Washing: Once complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Low-Racemization Coupling with DIC/HOBt
This is a classic and cost-effective method that leverages the racemization-suppressing effect of HOBt. It is an excellent choice when stereochemical purity is paramount.[3][17]
-
Materials:
-
Neutralized peptide-resin (1 eq)
-
Boc-His(PG)-OH (3 eq)
-
HOBt (3 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Resin Preparation: Ensure the peptide-resin has been fully deprotected (TFA), washed, and neutralized (e.g., 10% DIPEA in DMF), followed by extensive DMF washes.
-
Reagent Preparation: In a separate vessel, dissolve Boc-His(PG)-OH (3 eq) and HOBt (3 eq) in DMF.
-
Addition: Add the Boc-His-OH/HOBt solution to the swelled resin.
-
Activation & Coupling: Add DIC (3 eq) to the reaction vessel. Note: Do not pre-activate the amino acid with DIC for extended periods, as this can lead to side reactions.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Use the Kaiser test to monitor for completion.
-
Washing: Upon completion, filter and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 3: High-Fidelity Coupling with DEPBT
For the most challenging sequences or when racemization must be absolutely minimized, DEPBT is a superior, albeit more expensive, option.[3][10]
-
Materials:
-
Neutralized peptide-resin (1 eq)
-
Boc-His(PG)-OH (1.5 - 2 eq)
-
DEPBT (1.5 - 2 eq)
-
DIPEA (3 - 4 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Resin Preparation: Use a fully deprotected, washed, and neutralized peptide-resin.
-
Reagent Addition: To the swelled resin in DMF, add Boc-His(PG)-OH (1.5 - 2 eq), followed by DEPBT (1.5 - 2 eq).
-
Base Addition: Add DIPEA (3 - 4 eq) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. DEPBT-mediated couplings are known for their clean conversions with minimal racemization.
-
Monitoring: Check for completion using the Kaiser test.
-
Washing: Once complete, filter and wash the resin with DMF (3x) and DCM (3x).
-
Conclusion and Best Practices
The successful incorporation of Boc-His-OH in SPPS is a readily achievable goal when the inherent risk of racemization is addressed proactively. The primary line of defense is the use of an appropriate side-chain protecting group, with Boc-His(Dnp)-OH and Boc-His(Bom)-OH offering the highest level of security.
The choice of coupling reagent provides a secondary level of control. While HBTU offers a robust and efficient method for routine synthesis, the classic DIC/HOBt protocol remains a reliable and economic choice for minimizing racemization. For sequences of utmost importance where stereochemical purity cannot be compromised, DEPBT stands out as the reagent of choice. Regardless of the method, minimizing activation times and ensuring anhydrous conditions are universal best practices for maintaining the fidelity of your synthetic peptide.
References
- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Benchchem. (2025).
- Anonymous. (n.d.).
- Benchchem. (2025). Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS. Benchchem.
- Anonymous. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
- Benchchem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. Benchchem.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Anonymous. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Benchchem. (2025). Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Benchchem. (2025). A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe. Benchchem.
- Benchchem. (2025).
- Anonymous. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Anonymous. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Merck. (n.d.). Novabiochem® Coupling reagents. Merck.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Anonymous. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Nagy, V., et al. (2019).
- Benchchem. (2025). Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. Benchchem.
- Singh, J., et al. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?.
- PubMed. (n.d.).
- ACS Publications. (1979). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Benchchem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- BOC Sciences. (n.d.).
- The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
Incorporating Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid into cyclic peptides
Application Note: Strategic Incorporation of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid into Cyclic Peptides
Part 1: Introduction & Strategic Rationale
1.1 The Molecule: Isotidine vs. Histidine The target molecule, (R)-2-amino-3-(imidazol-1-yl)propanoic acid (often referred to as (R)-Isotidine or (R)-1-Imidazolylalanine ), is a structural isomer of Histidine. Unlike Histidine, where the alanine side chain is attached to the imidazole C4 carbon, Isotidine features an attachment at the N1 nitrogen .
This structural deviation confers three critical properties for drug design:
-
Altered Basicity & Metal Coordination: The N1-substitution locks the imidazole tautomerism. Only the N3 nitrogen remains as a Lewis base (pKa ~ 6.9–7.2), altering the coordination geometry ("bite angle") in metallopeptides compared to the N
/N flipping available to Histidine. -
Conformational Rigidity: The (R)-configuration (D-isomer) is a potent inducer of
-turns (specifically Type II'), which is essential for pre-organizing linear precursors prior to macrocyclization. -
Proteolytic Stability: As a non-proteinogenic D-amino acid with an unnatural linkage, it resists standard proteases, enhancing the in vivo half-life of the resulting cyclic peptide.
1.2 The Challenge: Nucleophilicity & Racemization Incorporating this residue via Boc chemistry presents a unique challenge. Unlike Fmoc chemistry, where the basic secondary amine is removed, Boc chemistry requires repetitive neutralization steps (typically with DIEA).
-
Risk 1: N3-Acylation. The exposed N3 nitrogen is nucleophilic. During the coupling of subsequent amino acids, the activated ester can attack the N3, leading to branched peptides or "acyl-transfer" catalysis that consumes reagents.
-
Risk 2: Racemization. While less prone to C
-proton abstraction than -protected Histidine, the basic side chain can still facilitate intramolecular proton abstraction if activation is slow.
Part 2: Experimental Protocols
Protocol A: Resin Loading & Linear Synthesis (Boc-SPPS)
Objective: Synthesize the linear precursor on solid support while preventing side-chain acylation. Resin Choice: PAM Resin (for acid stability) or Merrifield Resin .[1] Reagents: Boc-(R)-Isotidine-OH, HATU, HOAt, DIEA, TFA.
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell 0.5 mmol of PAM resin in DCM (30 min).
-
Note: If loading Boc-(R)-Isotidine as the first residue, use the Cesium Salt method (Cs
CO in EtOH/H O) to avoid racemization associated with DMAP-catalyzed loading.
-
-
Coupling Boc-(R)-Isotidine (The Critical Step):
-
Rationale: We use HATU/HOAt instead of HBTU/HOBt. The 7-aza nitrogen in HOAt creates a "neighboring group effect" that accelerates coupling, outcompeting the side-reaction of N3-acylation.
-
Cocktail: Dissolve Boc-(R)-Isotidine-OH (3.0 eq) and HATU (2.9 eq) in dry DMF (minimized volume).
-
Add HOAt (3.0 eq). Do not skip this.
-
Add TMP (2,4,6-Trimethylpyridine) (6.0 eq) instead of DIEA.
-
Expert Insight: TMP is a weaker, sterically hindered base.[2] It is sufficient to deprotonate the carboxylic acid for activation but too sterically hindered to abstract the C
-proton efficiently, significantly reducing racemization risk.
-
-
-
Elongation (Subsequent Cycles):
-
Deprotection: 50% TFA in DCM (2 x 1 min, 1 x 20 min).
-
Wash: DCM (3x), DMF (3x).
-
Neutralization: 5% DIEA in DCM. Perform quickly (2 x 1 min) to minimize exposure of the Isotidine N3 nitrogen to base.
-
Coupling: Use standard Boc-AA-OH with DIC/HOBt.
-
Warning: Avoid using high-activity esters (like acid chlorides) for residues immediately following Isotidine to prevent N3-attack.
-
-
Protocol B: Solution-Phase Macrocyclization
Objective: Cyclize the linear precursor head-to-tail. Strategy: "Pseudo-Dilution" using Syringe Pump addition.
-
Cleavage from Resin:
-
Treat resin with HF/Anisole (9:1) at 0°C for 60 min. (Standard Boc cleavage).[1]
-
Precipitate with cold Et
O, centrifuge, and lyophilize.
-
-
Cyclization Setup:
-
Solvent: Dry DMF or DMF/DCM (1:1).
-
Concentration: The reaction must be dilute (< 1 mM) to favor intramolecular cyclization over intermolecular dimerization.
-
Reagents: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq).
-
-
The Syringe Pump Method:
-
Dissolve the linear peptide in a minimal volume of DMF.
-
Dissolve PyBOP/HOBt/DIEA in a large volume of solvent (e.g., 500 mL for 0.5 mmol scale) in the reaction flask.
-
Slow Addition: Add the peptide solution to the coupling mixture via syringe pump over 4–6 hours .
-
Mechanism: This ensures the instantaneous concentration of unreacted peptide is near zero, forcing the kinetics toward ring closure.
-
Part 3: Visualization & Data
Figure 1: Strategic Synthesis Workflow
Caption: Workflow emphasizing the use of TMP base and HOAt to mitigate N3-acylation and racemization risks during incorporation.
Table 1: Comparative Properties of Histidine Isomers in Peptide Synthesis
| Property | L-Histidine (Standard) | (R)-Isotidine (Target) | Synthesis Implication |
| Imidazole Attachment | C4 (Carbon) | N1 (Nitrogen) | Isotidine has no N-H donor; prevents N |
| Configuration | L (S) | D (R) | (R)-isomer induces reverse turns, aiding cyclization. |
| Side Chain pKa | ~6.0 (Amphoteric) | ~7.0 (Basic N3) | Isotidine N3 is permanently nucleophilic in basic media. |
| Racemization Risk | High (via C | Moderate | Use HOAt/TMP to suppress. |
| Metal Binding | N | N3 donor only | Fixed geometry; tighter "bite" in metallo-complexes. |
Part 4: Troubleshooting & Quality Control
Issue: Mass Spec shows +Mass (Branching)
-
Cause: The N3 imidazole nitrogen reacted with a subsequent amino acid.
-
Fix: Switch to the "Salt Coupling" method. Pre-wash the resin with 1M HCl/Dioxane before the coupling step of the next amino acid. This protonates the Isotidine N3 (forming the hydrochloride salt), rendering it non-nucleophilic during the activation of the incoming residue.
Issue: Incomplete Cyclization (Linear Dimer)
-
Cause: Concentration too high.
-
Fix: Increase solvent volume to achieve 0.5 mM concentration or switch to Alloc-protection for the N-terminus/C-terminus to allow on-resin cyclization (Side-chain anchoring strategy), avoiding solution phase dilution issues.
References
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society.
-
PubChem. (2021).[3] 3-(1H-Imidazol-1-yl)alanine Chemical Properties. Retrieved from [Link]
-
Thieme Connect. (2002). Synthesis of Cyclic Peptides. Retrieved from [Link]
Sources
Synthesis of Metalloprotein Models Using Imidazol-1-yl Propanoic Acid Ligands: An Application and Protocol Guide
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of metalloprotein models utilizing the versatile ligand, 3-(1H-imidazol-1-yl)propanoic acid. The imidazole and carboxylate moieties of this ligand effectively mimic the coordination environment of histidine and aspartate/glutamate residues found in the active sites of numerous metalloenzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of bioinorganic chemistry, chemical biology, and medicinal chemistry. We present a robust, two-step synthesis for the ligand, followed by detailed procedures for the complexation of first-row transition metals, specifically Zinc(II), Copper(II), and Cobalt(II). The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices and comprehensive characterization techniques to ensure the structural integrity of the synthesized models.
Introduction: The Rationale for Imidazol-1-yl Propanoic Acid in Metalloprotein Mimicry
Metalloproteins are central to a vast array of biological processes, including catalysis, electron transfer, and structural regulation.[1] The precise coordination of a metal ion by amino acid side chains dictates the protein's function. Among the most common metal-coordinating residues is histidine, which utilizes the nitrogen atoms of its imidazole ring to bind metal ions.[2] The carboxylate side chains of aspartic and glutamic acids are also frequent participants in metal coordination.
The design and synthesis of small-molecule models that replicate the essential structural and functional features of metalloprotein active sites provide an invaluable tool for understanding these complex biological systems. Such models allow for systematic variation of the coordination environment and the study of its impact on the metal center's properties and reactivity, unencumbered by the complexity of the protein matrix.
3-(1H-imidazol-1-yl)propanoic acid is an excellent candidate for this purpose. Its structure incorporates both an imidazole ring, to mimic histidine, and a propanoate group, to mimic the carboxylate side chains of aspartate or glutamate. This bifunctional nature allows it to act as a versatile chelating ligand for a variety of metal ions.
Synthesis of the Ligand: 3-(1H-imidazol-1-yl)propanoic acid
The synthesis of the target ligand is achieved through a two-step process: a solvent- and catalyst-free aza-Michael addition of imidazole to methyl acrylate, followed by the hydrolysis of the resulting ester. This method is highly efficient, with high yields reported for the initial addition reaction.
Step 1: Synthesis of Methyl 3-(1H-imidazol-1-yl)propanoate
This procedure is adapted from a solvent- and catalyst-free aza-Michael addition method.
Rationale: The aza-Michael addition is a conjugate addition of an amine (in this case, the secondary amine-like nitrogen of the imidazole ring) to an α,β-unsaturated carbonyl compound (methyl acrylate). Performing this reaction neat (without solvent) and at an elevated temperature accelerates the reaction and simplifies purification. The use of a slight excess of methyl acrylate ensures the complete consumption of imidazole.
Protocol:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (5.00 g, 73.4 mmol).
-
In a fume hood, add methyl acrylate (7.9 mL, 88.1 mmol, 1.2 equivalents).
-
Seal the flask with a septum and place it in a preheated oil bath at 80 °C.
-
Stir the mixture vigorously. The imidazole will initially be a solid suspension but should dissolve within 20-30 minutes to form a clear, colorless oil.
-
Continue heating and stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product will have a lower Rf value than imidazole.
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Remove the excess methyl acrylate under reduced pressure using a rotary evaporator.
-
The resulting colorless oil is methyl 3-(1H-imidazol-1-yl)propanoate, which is typically of sufficient purity for the next step.
Expected Yield: >95%
Step 2: Hydrolysis to 3-(1H-imidazol-1-yl)propanoic acid
This is a standard base-catalyzed hydrolysis of an ester.
Rationale: Saponification using a strong base like sodium hydroxide will cleave the ester bond, forming the sodium salt of the carboxylic acid. Subsequent acidification will protonate the carboxylate to yield the final product.
Protocol:
-
Dissolve the crude methyl 3-(1H-imidazol-1-yl)propanoate (assuming 73.4 mmol from the previous step) in 100 mL of deionized water.
-
To this solution, add a solution of sodium hydroxide (4.40 g, 110 mmol, 1.5 equivalents) in 50 mL of deionized water.
-
Heat the reaction mixture to reflux (100 °C) and stir for 2-3 hours.
-
Monitor the reaction by TLC (10% methanol in dichloromethane) until the starting ester spot has disappeared.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the solution to pH 5-6 with 2 M hydrochloric acid. The product may begin to precipitate.
-
Concentrate the solution on a rotary evaporator to a volume of approximately 50 mL.
-
Cool the concentrated solution in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the product in a vacuum oven at 50 °C overnight.
Expected Yield: 80-90%
Characterization Data for 3-(1H-imidazol-1-yl)propanoic acid:
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol [3] |
| Appearance | White solid |
| ¹H NMR (D₂O) | δ 8.5 (s, 1H), 7.2 (s, 1H), 7.0 (s, 1H), 4.3 (t, 2H), 2.8 (t, 2H) |
| ¹³C NMR (D₂O) | δ 178.1 (C=O), 137.5, 129.8, 119.2 (imidazole CH), 45.1 (N-CH₂), 33.7 (CH₂) |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~3100 (imidazole C-H), ~1700 (C=O), ~1550, 1450 (imidazole ring) |
Synthesis of Metalloprotein Models
The following protocols describe the synthesis of metalloprotein models using 3-(1H-imidazol-1-yl)propanoic acid with Zn(II), Cu(II), and Co(II). These metals are chosen for their biological relevance and distinct spectroscopic properties.
General Considerations for Metal Complex Synthesis
-
Stoichiometry: The metal-to-ligand ratio will influence the coordination geometry of the final complex. A 1:2 metal-to-ligand ratio is often used to create octahedral or tetrahedral complexes.
-
Solvent: The choice of solvent is crucial. Methanol and ethanol are often good choices as they can dissolve both the ligand and many metal salts. Water can also be used, depending on the solubility of the reactants.
-
Counter-ion: The counter-ion of the metal salt (e.g., chloride, nitrate, acetate) can sometimes influence the final structure of the complex, either by coordinating to the metal center or through its role in the crystallization process. Acetates and chlorides are good starting points.
-
pH: The pH of the reaction mixture can affect the protonation state of the ligand's carboxylate group and the formation of metal hydroxides. Maintaining a slightly acidic to neutral pH is generally advisable.
Protocol 3.1: Synthesis of Bis[3-(1H-imidazol-1-yl)propanoato]zinc(II)
Rationale: Zinc(II) is a d¹⁰ metal and forms colorless, diamagnetic complexes. Its coordination chemistry is often tetrahedral or octahedral. This protocol aims for a 1:2 metal-to-ligand complex.
Materials:
-
3-(1H-imidazol-1-yl)propanoic acid
-
Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]
-
Methanol
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-(1H-imidazol-1-yl)propanoic acid (280 mg, 2.0 mmol) in 20 mL of methanol with gentle heating.
-
In a separate beaker, dissolve zinc(II) acetate dihydrate (220 mg, 1.0 mmol) in 10 mL of methanol.
-
Slowly add the zinc acetate solution to the ligand solution with constant stirring.
-
A white precipitate may form immediately or upon standing.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold methanol and then with diethyl ether.
-
Dry the product in a vacuum oven at 60 °C.
Expected Characterization:
-
Appearance: White powder.
-
IR (KBr, cm⁻¹): The C=O stretch of the carboxylic acid (~1700 cm⁻¹) will shift to a lower frequency (~1600-1550 cm⁻¹) upon coordination to the zinc ion. Changes in the imidazole ring vibrations may also be observed.
Protocol 3.2: Synthesis of Bis[3-(1H-imidazol-1-yl)propanoato]copper(II)
Rationale: Copper(II) is a d⁹ metal and typically forms colored, paramagnetic complexes. It often adopts distorted octahedral or square planar geometries.
Materials:
-
3-(1H-imidazol-1-yl)propanoic acid
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
Procedure:
-
Dissolve 3-(1H-imidazol-1-yl)propanoic acid (280 mg, 2.0 mmol) in 20 mL of methanol in a 50 mL round-bottom flask, with warming if necessary.
-
In a separate flask, dissolve copper(II) acetate monohydrate (200 mg, 1.0 mmol) in 15 mL of hot methanol. The solution should be blue.
-
Add the copper acetate solution dropwise to the ligand solution with vigorous stirring.
-
A color change to a deeper blue or blue-green is expected, and a precipitate should form.
-
Stir the mixture at room temperature for 4-6 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and then with diethyl ether.
-
Dry the product under vacuum.
Expected Characterization:
-
Appearance: Blue or blue-green solid.
-
UV-Vis (DMSO, λmax, nm): A broad d-d transition band is expected in the range of 550-750 nm.[4]
-
IR (KBr, cm⁻¹): Similar shifts as in the zinc complex are expected for the carboxylate and imidazole bands. New bands in the low-frequency region (400-600 cm⁻¹) may be assigned to Cu-N and Cu-O stretching vibrations.
Protocol 3.3: Synthesis of Bis[3-(1H-imidazol-1-yl)propanoato]cobalt(II)
Rationale: Cobalt(II) is a d⁷ metal and forms colored, paramagnetic complexes. It can adopt both tetrahedral and octahedral geometries, which are often distinguishable by their color and electronic spectra.
Materials:
-
3-(1H-imidazol-1-yl)propanoic acid
-
Cobalt(II) acetate tetrahydrate [Co(OAc)₂·4H₂O]
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, prepare a solution of 3-(1H-imidazol-1-yl)propanoic acid (280 mg, 2.0 mmol) in 20 mL of ethanol.
-
In a separate beaker, dissolve cobalt(II) acetate tetrahydrate (250 mg, 1.0 mmol) in 10 mL of ethanol to give a pink solution.
-
Slowly add the cobalt acetate solution to the ligand solution with stirring.
-
A color change and the formation of a precipitate (often pink or purple) are expected.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product in a vacuum oven.
Expected Characterization:
-
Appearance: Pink, purple, or blue solid.
-
UV-Vis (DMSO, λmax, nm): For an octahedral complex, expect a band around 500-600 nm.[5][6] For a tetrahedral complex, more intense bands might appear in the 600-700 nm region.
-
IR (KBr, cm⁻¹): Expect shifts in the carboxylate and imidazole regions upon coordination. Co-N and Co-O stretching vibrations may be observed in the far-IR region.[7]
Visualization of Synthetic Workflows
Diagram 1: Synthesis of 3-(1H-imidazol-1-yl)propanoic acid
Caption: Workflow for the two-step synthesis of the ligand.
Diagram 2: General Scheme for Metalloprotein Model Synthesis
Caption: General workflow for metal complex formation.
Characterization Data Summary
The following table summarizes the expected characterization data for the synthesized metalloprotein models.
| Complex | Metal Ion | Expected Geometry | Color | Key IR Shifts (cm⁻¹) | Expected UV-Vis λmax (nm) |
| [Zn(L)₂] | Zn(II) | Tetrahedral/Octahedral | Colorless/White | ν(C=O) shifts to ~1600-1550 | None in Vis range |
| [Cu(L)₂] | Cu(II) | Distorted Octahedral | Blue/Green | ν(C=O) shifts to ~1600-1550 | ~550-750 (d-d) |
| [Co(L)₂] | Co(II) | Octahedral/Tetrahedral | Pink/Purple/Blue | ν(C=O) shifts to ~1600-1550 | ~500-600 (octahedral) |
L = 3-(1H-imidazol-1-yl)propanoate
Conclusion
The protocols detailed in this guide offer a reliable and reproducible pathway for the synthesis of metalloprotein models based on the 3-(1H-imidazol-1-yl)propanoic acid ligand. By providing a rationale for each step and outlining expected characterization data, researchers can confidently prepare and validate these valuable tools for investigating the intricate world of metalloenzymes. The versatility of this ligand and the straightforward nature of the synthetic procedures make this system amenable to further modifications and the exploration of a wider range of metal ions, opening avenues for new discoveries in bioinorganic chemistry and drug development.
References
-
Schubert, T., & Kempe, R. (2011). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2011(3), 551-558. [Link]
-
Asian Journal of Green Chemistry. (2021). Synthesis, characterization, and biological evaluation of some novel Schiff base ligands and their metal(II) complexes. [Link]
-
Kumar, P., & Singh, R. (2013). Spectroscopic, Thermal, and Antimicrobial Studies of Co(II), Ni(II), Cu(II), and Zn(II) Complexes Derived from Bidentate Ligands Containing N and S Donor Atoms. Bioinorganic Chemistry and Applications, 2013, 895691. [Link]
-
Hashemian, S., & Aflatoonian, E. (2012). Synthesis and Characterization of Novel Mixed Ligand Complexes of Cu(II)-Imidazol-Amino Acids. Asian Journal of Chemistry, 24(11), 5147-5149. [Link]
-
Imamura, T., Hatanaka, C., & Kato, N. (1975). Zinc- Complexes of Histidine and the Related Compounds in Aqueous Solution. Journal of the Faculty of Fisheries and Animal Husbandry, Hiroshima University, 14, 15-22. [Link]
-
Singh, A. P., & Baruah, J. B. (2022). Hydrates of N-((10-Chloroanthracen-9-yl)methyl)-3-(1H-imidazol-1-yl)propan-1-ammonium Cobalt(II), Copper(II), and Zinc(II) 2,6-Pyridinedicarboxylate: Reversible Crystallization. ACS Omega, 7(40), 35985–35996. [Link]
-
Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]
-
Waziri, I., & Fugu, M. B. (2023). Zn(II) Complexes Derived from ONO Donor Hydrazone Schiff Base Ligands: Synthesis, Characterization, Antimicrobial and Antioxidant Evaluations. ResearchGate. [Link]
-
ResearchGate. (n.d.). IR and UV/Vis spectroscopic data of complexes. [Link]
-
Gîrtu, M. A., et al. (2021). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Molecules, 26(1), 55. [Link]
-
Gancarz, M., et al. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. Materials, 14(25), 7909. [Link]
-
Cîrcu, V., et al. (2020). New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. Molecules, 26(1), 55. [Link]
-
Amanote Research. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]
-
Farkas, E., et al. (2002). Potentiometric and UV−Visible Spectroscopic Studies of Cobalt(II), Copper(II), and Nickel(II) Complexes with N , N ′-( S , S )-Bis[1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine. Inorganic Chemistry, 41(13), 3547-3555. [Link]
-
Czakis-Sulikowska, D., et al. (2018). Spectroscopic (IR, Raman, UV–Vis) study and thermal analysis of 3d-metal complexes with 4-imidazolecarboxylic acid. Journal of Thermal Analysis and Calorimetry, 133, 859-868. [Link]
-
Rehman, S., et al. (2010). The Structural Studies of Complexes of 1,3-di-(1H-imidazol-1-yl)-2-Propanol. Journal of the Chemical Society of Pakistan, 32(6), 735-739. [Link]
-
Hashemian, S., & Aflatoonian, E. (2012). Synthesis and Characterization of Novel Mixed Ligand Complexes of Cu(II)-Imidazol-Amino Acids. Asian Journal of Chemistry, 24(11). [Link]
-
Al-Adilee, K. J., et al. (2022). Preparation, Spectroscopy, Biological Activities and Thermodynamic Studies of New Complexes of Some Metal Ions with 2-[5-(2-Hydroxy-phenyl)-[1][8]oxadiazol-2-ylsulfanyl]-N-p-tolyl-acetamide. Baghdad Science Journal, 19(4), 829. [Link]
-
ResearchGate. (n.d.). X‐ray crystal structures of complexes 8 a and 9 a. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of Cu (II) complexes. [Link]
-
ZFIN. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. [Link]
-
ResearchGate. (n.d.). UV-vis spectra of complexes 1 (left) and 2 (right) in solid state. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of compounds L¹H and complexes. [Link]
-
Hattan, C. M., et al. (2013). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-. ChemInform, 44(18). [Link]
-
Rehman, S., et al. (2010). The Structural Studies of Complexes of 1,3-di-(1H-imidazol-1-yl)-2-Propanol. Semantic Scholar. [Link]
-
PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. [Link]
-
Al-Amiery, A. A., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports, 13(1), 20216. [Link]
-
ResearchGate. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. [Link]
-
Simpson, R. J. (2007). Zinc/Imidazole procedure for visualization of proteins in gels by negative staining. CSH Protocols, 2007(4), pdb.prot4701. [Link]
-
Ilyushin, M. A., et al. (2024). Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. Materials, 17(12), 2741. [Link]
-
Cîrcu, V., et al. (2020). New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. Molecules, 26(1), 55. [Link]
-
Hranjec, M., et al. (2023). ligand transformation, oxidation of cobalt and complex formation. Preliminary study on the cytotoxicity of Co(ii) and Co(iii) hemisalen complexes. RSC Advances, 13(13), 8769-8782. [Link]
-
Olasunkanmi, L. O., et al. (2022). Preparation, Spectrochemical, and Computational Analysis of L-Carnosine (2-[(3-Aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic Acid) and Its Ruthenium (II) Coordination Complexes in Aqueous Solution. Molecules, 27(19), 6524. [Link]
Sources
- 1. Spectroscopic, Thermal, and Antimicrobial Studies of Co(II), Ni(II), Cu(II), and Zn(II) Complexes Derived from Bidentate Ligands Containing N and S Donor Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Deprotection of Boc Groups on Imidazole-Containing Non-Canonical Amino Acids
Abstract & Introduction
In the landscape of modern peptidomimetics and drug discovery, imidazole-containing non-canonical amino acids (NCAAs)—such as 3-methylhistidine, 4-thiazolylalanine, and various synthetic histidine analogs—are pivotal for modulating potency and pharmacokinetic profiles. However, the chemical deprotection of tert-butyloxycarbonyl (Boc) groups from these substrates presents a specific, often underestimated challenge: irreversible alkylation.
While Boc removal is a standard acidolytic procedure, the imidazole ring is an electron-rich nucleophile. During deprotection, the liberation of the tert-butyl cation (
This guide details high-fidelity protocols designed to maximize yield and purity, specifically focusing on scavenger chemistries that protect the imidazole core during the unmasking of the amine.
Mechanistic Insight: The Cation Trap
The removal of the Boc group is an acid-catalyzed elimination reaction (E1/S
The Failure Mode: In the absence of adequate scavengers, the
Visualization: Mechanism & Scavenging Pathway[2]
Figure 1: The kinetic competition between imidazole alkylation and scavenger quenching. Success depends on maximizing the rate of the Cation -> Inert pathway.
Critical Parameters: Scavenger Selection
For imidazole-containing substrates, the choice of scavenger is binary: it either works, or you get alkylated byproducts. Sulfur-based scavengers (thioanisole) are effective but can be difficult to remove and may cause odor issues. Silanes are currently the preferred class for high-value NCAAs due to their inertness and ease of removal.
Table 1: Scavenger Performance Matrix
| Scavenger Class | Reagent | Efficacy (Imidazole Protection) | Removal Ease | Notes |
| Silane | Triethylsilane (TES) | High | Excellent | Recommended. Volatile, forms inert gases/liquids. |
| Silane | Triisopropylsilane (TIS) | High | Good | Sterically bulkier than TES; slightly slower quenching but very stable. |
| Sulfide | Thioanisole | Moderate-High | Moderate | Strong nucleophile; risks forming sulfonium salts; malodorous. |
| Solvent | Water | Low-Moderate | Excellent | Acts as a nucleophile but insufficient alone for imidazole protection. |
| Thiol | 1,2-Ethanedithiol (EDT) | High | Poor | Avoid unless Met/Trp are also present.[2] Foul odor, difficult to remove. |
Experimental Protocols
Protocol A: The "Gold Standard" (TFA/TES/Water)
Application: General deprotection of Boc groups from imidazole-containing NCAAs in solution or on solid phase. Rationale: Trifluoroacetic acid (TFA) provides the acidity to drive the reaction, while Triethylsilane (TES) acts as the primary cation scavenger. Water aids in the hydrolysis of the carbamate and solvates the resulting salt.
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
Ultrapure Water.
Procedure:
-
Preparation: In a fume hood, prepare a fresh "Cocktail S" solution: TFA / TES / H₂O (95 : 2.5 : 2.5 v/v) .
-
Note: If the substrate is not soluble in neat TFA, dilute the cocktail with DCM (e.g., 50% DCM, 47.5% TFA, 1.25% TES, 1.25% H₂O).
-
-
Dissolution: Add the Boc-protected NCAA (approx. 100 mg scale) to a round-bottom flask.
-
Reaction: Add the cleavage cocktail (10 mL per gram of substrate). Stir vigorously at room temperature.
-
Workup (Precipitation):
-
Concentrate the reaction mixture to ~20% volume under a stream of nitrogen or rotary evaporation (do not heat above 30°C).
-
Add 10 volumes of ice-cold diethyl ether . The peptide/amino acid salt should precipitate as a white/off-white solid.
-
Centrifuge (3000 rpm, 5 min) and decant the ether (which contains the scavenged
-butyl-silane byproducts). -
Repeat the ether wash 2 more times.
-
-
Drying: Dry the pellet under high vacuum. The product is the TFA salt.[5][6][8]
Protocol B: The "Crystalline Route" (HCl/Dioxane)
Application: When a Hydrochloride (HCl) salt is preferred over a TFA salt (e.g., for biological assays sensitive to fluoride) or when the substrate is highly sensitive to alkylation (HCl/Dioxane can sometimes be cleaner). Rationale: HCl in dioxane is a non-aqueous, volatile acidic medium. It avoids the formation of hygroscopic TFA salts.
Reagents:
-
4.0 M HCl in 1,4-Dioxane (commercial or freshly prepared).
-
Triisopropylsilane (TIS) (Scavenger is still required!).[7]
Procedure:
-
Dissolution: Dissolve the Boc-NCAA in a minimum amount of 1,4-dioxane. If insoluble, a small amount of MeOH or DCM can be added, but keep it minimal.
-
Scavenger Addition: Add 2–5 equivalents of TIS relative to the Boc groups.
-
Critical Step: Do not omit TIS. Even in HCl, the cation is generated.
-
-
Deprotection: Add 10–20 equivalents of 4.0 M HCl/Dioxane.
-
Reaction: Stir at room temperature for 30–45 minutes.
-
Observation: The product often precipitates directly from the solution as the HCl salt.
-
-
Workup:
-
If precipitate forms: Filter or centrifuge directly. Wash with dry ether.
-
If no precipitate: Concentrate in vacuo and triturate with ether/hexanes.
-
Troubleshooting & Quality Control
Detecting the "Ghost" Impurity
The most common failure is partial alkylation of the imidazole.
-
LC-MS: Look for the parent mass
and a peak at . This corresponds to the tert-butyl adduct. -
NMR (
H): A sharp singlet around 1.3–1.5 ppm that persists after workup indicates a covalently bound -butyl group (unlike the Boc group, which would be gone, or free -butanol, which would be removed by ether wash).
Decision Logic for Optimization
Figure 2: Troubleshooting workflow for optimization of reaction conditions.
References
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[5][9][10] International Journal of Peptide and Protein Research. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. (Contextual grounding for high-efficiency peptide chemistry). Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][5][7][10][11][12][13] Chemical Reviews. (Comprehensive review of protection/deprotection strategies). Link
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups. Tetrahedron Letters. (The foundational paper for silane scavenging). Link
-
Sigma-Aldrich (Merck). Boc-Group Removal. Technical Protocol.[1][14][2][5][6][7][11] Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. peptide.com [peptide.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. researchgate.net [researchgate.net]
Application Note: Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid as a Chiral Building Block in Advanced Peptide Synthesis
Executive Summary & Mechanistic Rationale
Non-coded amino acids (NCAAs) are indispensable tools in modern drug development, offering precise control over peptide stability, conformation, and target binding. Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid —commonly referred to as Boc-D-isoHis-OH or Boc-D-β-(1-imidazolyl)alanine—is a highly specialized chiral building block.
Unlike natural L-histidine, which links the imidazole ring to the amino acid backbone via the C4 carbon, iso-histidine is linked via the N1 nitrogen[1]. This fundamental structural shift alters the physicochemical properties of the residue. Because the (R)-configuration corresponds to the D-enantiomer, this building block provides dual resistance to endogenous proteases while serving as a precise mechanistic probe for enzyme active sites[2] and a stability enhancer in antimicrobial peptides (AMPs)[3].
Structural & Physicochemical Causality
The N1-linkage of iso-histidine fundamentally changes its hydrogen-bonding profile. Natural histidine possesses a pyrrole-like N-H bond, allowing it to act as both a hydrogen-bond donor and acceptor. In contrast, the N1 atom in iso-histidine is fully alkylated, leaving only the sp²-hybridized N3 atom, which acts exclusively as a hydrogen-bond acceptor [1].
From a synthetic perspective, this lack of an exchangeable N-H bond means that Boc-D-isoHis-OH does not require side-chain protecting groups during Solid-Phase Peptide Synthesis (SPPS). The N3 nitrogen cannot be permanently acylated to form a stable amide, streamlining the synthesis process and eliminating the need for complex deprotection scavengers.
Table 1: Comparative Physicochemical Profile
| Property | Natural L-Histidine | Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid |
| Stereochemistry | L (S-configuration) | D (R-configuration) |
| Imidazole Linkage | C4 (or C5) carbon | N1 nitrogen |
| Side-Chain Protection | Required (Trt, Tos, Dnp) | Not Required (Unprotected N3) |
| H-Bonding Capability | Donor & Acceptor | Acceptor Only |
| Proteolytic Stability | Low (Endogenous substrate) | High (NCAA & D-isomer) |
| Side-Chain pKa | ~6.0 | ~7.0 (1-alkylimidazole derivative) |
Strategic Applications in Drug Development
-
Enzyme Active Site Probing: By substituting natural histidine with iso-histidine, researchers can selectively knock out the proton-shuttle mechanism in catalytic triads (e.g., Ser-His-Asp) without drastically altering the steric bulk of the active site. This allows for the precise dissection of hydrogen-bonding contributions in enzymatic catalysis[1][2].
-
Antimicrobial Peptides (AMPs): The incorporation of the D-enantiomer of 1-imidazolylalanine into ultra-short AMPs significantly enhances proteolytic stability against endogenous peptidases while maintaining the cationic charge necessary for bacterial membrane disruption[3][4].
Comparative mechanistic pathway of natural Histidine vs Iso-Histidine in a catalytic triad.
Experimental Protocols: Self-Validating Workflows
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Efficient coupling of the sterically distinct, unprotected iso-histidine building block. Rationale: While the N3 nitrogen of the iso-histidine side chain does not require permanent protection, it is highly nucleophilic and can act similarly to N-methylimidazole (NMI), a known acyl transfer catalyst[5]. If activation of the incoming amino acid is slow, the side chain may compete for the activated ester, forming a transient acylimidazolium species. To prevent this and ensure high coupling yields, we utilize HATU for rapid activation alongside a slight equivalent offset.
Step-by-Step Methodology:
-
Resin Preparation: Swell the PAM (Phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 1 × 5 min, followed by 1 × 20 min.
-
Neutralization (Critical Step): Wash the resin with DCM, then neutralize with 5% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) for 2 × 3 min. Note: The basic N3 of previously coupled iso-His residues will protonate during TFA cleavage; thorough neutralization is mandatory to free the N-terminal amine.
-
Activation: Pre-activate Boc-D-isoHis-OH (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for exactly 2 minutes. Using 2.9 eq of HATU prevents excess uronium salt from capping the N-terminus.
-
Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes at room temperature.
-
Validation: Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates successful coupling. If blue (positive), repeat steps 4-5.
Protocol 2: Cleavage and Global Deprotection
Objective: Cleave the synthesized peptide from the PAM resin and remove all remaining protecting groups. Rationale: Strong acid (anhydrous HF) is required to cleave the benzyl ester linkage of the PAM resin. Because iso-His lacks side-chain protecting groups, scavenger selection is optimized purely for the protection of other sensitive residues in the sequence (e.g., Met, Cys, Trp).
Step-by-Step Methodology:
-
Preparation: Wash the resin thoroughly with DCM and Methanol. Dry under vacuum overnight.
-
Cleavage Mixture: Transfer the resin to a Teflon HF cleavage apparatus. Add p-cresol (5% v/v) as a carbocation scavenger.
-
Reaction: Condense anhydrous HF (10 mL per gram of resin) into the vessel at -78°C, then warm to 0°C and stir for 1 hour.
-
Evaporation & Precipitation: Evaporate the HF rapidly under vacuum at 0°C. Precipitate the crude peptide by adding cold anhydrous diethyl ether.
-
Isolation: Centrifuge the mixture and wash the peptide pellet three times with cold ether to remove scavengers. Dissolve the pellet in 10% acetic acid/water and lyophilize.
Workflow for SPPS using Boc-D-isoHis-OH, highlighting the mitigation of N3-acylation risks.
References
-
Precise Probing of Residue Roles by Post-Translational β,γ-C,N Aza-Michael Mutagenesis in Enzyme Active Sites ACS Central Science (2017) URL:[Link]
-
Precise Probing of Residue Roles by Post-Translational β,γ-C,N Aza-Michael Mutagenesis in Enzyme Active Sites (University of Oxford Repository) University of Oxford (2017) URL: [Link]
-
Synthesis and biological activity of ultra-short antimicrobial peptides bearing a novel non-coded amino acid ResearchGate (2020) URL:[Link]
-
Isoprene as lithiation mediator: synthesis of 2-substituted 1-alkylimidazole derivatives LiveDNA / Synth. (2012) URL:[Link]
Sources
Preventing racemization of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid during coupling
Technical Support Center: Preventing Racemization of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid During Coupling
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the highly racemization-prone unnatural amino acid Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (also known as Boc-D-
Unlike standard histidine, where the imidazole ring is carbon-linked, this derivative is nitrogen-linked at the N1 position. This structural deviation leaves the highly basic N3 position completely exposed and geometrically optimized to catalyze stereocenter inversion. This guide provides field-proven, self-validating protocols to maintain strict stereochemical fidelity during peptide coupling.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does this specific unnatural amino acid racemize so aggressively compared to standard amino acids?
A1: The racemization is driven by intramolecular base catalysis [1]. In Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid, the basic N3 of the 1-imidazolyl side chain is exactly five atoms away from the
Q2: Should I pre-activate the amino acid before adding it to the amine?
A2: Absolutely not. Pre-activation in the absence of the nucleophilic amine maximizes the lifespan of the activated intermediate, giving the intramolecular N3 nitrogen ample time to abstract the
Q3: Can I use standard bases like DIPEA or TEA during the coupling? A3: No. Strong, non-nucleophilic bases like DIPEA (pKa ~10.5) ensure that the imidazole N3 (pKa ~6.0) remains entirely deprotonated and highly nucleophilic. Furthermore, excess base directly accelerates enolization[3]. If a base is strictly required by the coupling reagent, you must use a sterically hindered, weaker base like TMP (2,4,6-collidine) [4]. Ideally, use base-free conditions.
Q4: How does the DIC/OxymaPure base-free system prevent racemization? A4: Causality: OxymaPure is an acidic additive (pKa ~4.6). In a base-free environment, this acidic microenvironment protonates the imidazole N3 (pKa ~6.0), converting it to an imidazolium cation. A protonated nitrogen lacks the lone pair required to act as an intramolecular base, effectively shutting down the primary racemization pathway[3].
Q5: What is the best coupling reagent if I cannot use DIC/Oxyma? A5: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard for histidine derivatives[5]. DEPBT forms a less reactive, less basic intermediate compared to standard uroniums (HBTU/HATU) or carbodiimides, significantly reducing the kinetic favorability of proton abstraction[6].
Part 2: Quantitative Data & Reagent Selection
The following table summarizes the expected racemization risks based on the causality of the coupling microenvironment.
| Coupling System | Base Used | Additive | Pre-activation | Expected Racemization Risk | Recommendation |
| HBTU / HATU | DIPEA (2-4 eq) | None | Yes | CRITICAL (>15%) | Avoid completely |
| DIC | None | HOBt | No | Moderate (2-5%) | Acceptable, but not optimal |
| DIC | None | OxymaPure | No | Low (<1%) | Highly Recommended |
| DEPBT | TMP (Collidine) | None | No | Low (<1%) | Highly Recommended |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Base-Free DIC/Oxyma Coupling (Optimal for SPPS & Solution Phase)
Causality: Maintains an acidic microenvironment to protonate N3 and prevent intramolecular proton abstraction[3].
-
Preparation: Dissolve 3.0 equivalents of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid and 3.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration). Strictly do not add any base.
-
Resin/Amine Addition: Add the dissolved mixture directly to the resin-bound amine (or solution-phase amine).
-
Initiation (No Pre-activation): Chill the reaction vessel to 0°C. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the mixture to initiate in situ activation.
-
Coupling: Allow the reaction to proceed at 0°C for 15 minutes, then gradually warm to room temperature and shake for 2 hours.
-
Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If the test is positive (indicating incomplete coupling), do not extend the reaction time, as racemization risk increases over time. Instead, drain the reactor and perform a second coupling cycle using 1.5 equivalents of fresh reagents.
Protocol B: DEPBT-Mediated Coupling (Alternative for Difficult Sequences)
Causality: Utilizes a specialized organophosphorus reagent that avoids highly basic O-acylisourea intermediates[6].
-
Preparation: Swell the resin in DMF. In a separate vial, dissolve 2.0 equivalents of the Boc-protected amino acid and 2.0 equivalents of DEPBT in DMF.
-
Base Addition: Add 4.0 equivalents of TMP (2,4,6-collidine) to the amino acid/DEPBT solution. Strictly avoid DIPEA.
-
Coupling: Immediately transfer the mixture to the resin. Shake at room temperature for 2 to 4 hours.
-
Washing & Validation: Wash thoroughly with DMF (3x) and DCM (3x). Validate completion via standard colorimetric assays (Kaiser/Chloranil). If complete, the system self-validates readiness for the next deprotection cycle.
Part 4: Visualizations
Mechanism of intramolecular base-catalyzed racemization via the N3 imidazole nitrogen.
Troubleshooting workflow for optimizing coupling conditions to prevent racemization.
Part 5: References
Sources
Improving solubility of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid in DMF
Technical Support Ticket #8492: Solubility Optimization for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
Status: Open Priority: High (Blocking Synthesis) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Issue Description
Users report persistent cloudiness, gelation, or precipitation when dissolving Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (an isostere of Histidine where the imidazole is N-linked) in DMF (Dimethylformamide) at standard coupling concentrations (0.1 M – 0.3 M).[2]
Executive Summary
This molecule presents a unique solubility challenge due to its zwitterionic lattice potential .[1] Unlike standard hydrophobic amino acids, the basic imidazole side chain (pKa ~6.0–7.0) can deprotonate the carboxylic acid, forming an intermolecular salt bridge that resists solvation in non-protic solvents like DMF.
The Solution: You must disrupt these electrostatic and hydrogen-bond networks using Chaotropic Salts (LiCl) or Polarity Modifiers .[1][2]
Module 1: The Chemistry of Insolubility
To solve the problem, we must understand the invisible forces at play.
-
Zwitterionic Locking: The "imidazol-1-yl" moiety possesses a basic nitrogen (N3 position) capable of accepting a proton.[1][2] In the solid state, the free carboxylic acid often transfers its proton to this imidazole ring, creating a Zwitterion (
).[2] These ionic bonds are stronger than the solvation energy provided by DMF.[1] -
Beta-Sheet Aggregation: The Boc-urethane NH and the amide backbone can stack via Hydrogen Bonding.[1][2] While DMF is a good H-bond acceptor, it cannot easily penetrate tightly packed peptide stacks without assistance.[1][2]
Visualizing the Problem & Solution
Figure 1: Mechanism of insolubility driven by zwitterionic locking and its resolution via chaotropic disruption.
Module 2: Troubleshooting Workflow
Do not blindly add solvent.[1] Follow this logic gate to determine the correct protocol.
Figure 2: Decision tree for resolving solubility based on the starting material's salt form.
Module 3: Validated Protocols
Protocol A: The LiCl "Magic Mixture" (Recommended)
Best for: Free Acid forms exhibiting aggregation.
Context: Lithium Chloride (LiCl) acts as a chaotrope.[1] The Lithium ion (
-
Preparation: Prepare a stock solution of 0.4 M LiCl in anhydrous DMF .
-
Dissolution: Weigh your Boc-amino acid.
-
Addition: Add the LiCl/DMF stock solution to the amino acid to reach your desired concentration (typically 0.1 M – 0.2 M).
-
Agitation: Vortex for 30 seconds. If particles remain, sonicate for 5 minutes (monitor temp).
-
Result: The solution should turn clear.
Protocol B: The Neutralization Method
Best for: HCl Salts (e.g., Boc-AA-OH[2] · HCl).
Context: If your material is an HCl salt, it is highly polar and prefers water.[1] In pure DMF, the ionic lattice is too strong.
-
Suspension: Suspend the solid in DMF. It will likely look like a milky suspension.[1]
-
Neutralization: Add 1.0 equivalent of DIPEA (Diisopropylethylamine).[1]
-
Observation: The solution should clear almost immediately.
Module 4: Comparative Solubility Data
The following data represents typical solubility thresholds for aggregation-prone Boc-amino acids in DMF at 25°C.
| Solvent System | Solubility Limit (Est.) | Comment |
| Pure DMF | < 0.05 M | Likely to gel or remain cloudy (Zwitterionic).[1][2] |
| DMF + 1% TFA | ~ 0.1 M | Soluble, but incompatible with acid-labile Boc group long-term.[1][2] |
| DMF + 0.4M LiCl | > 0.3 M | Optimal. Breaks aggregates; compatible with coupling.[1][2] |
| NMP (N-Methyl-2-pyrrolidone) | ~ 0.08 M | Slightly better than DMF, but often insufficient alone.[1][2] |
| DMSO | > 0.5 M | Excellent solubility, but difficult to remove and can cause side reactions (oxidation).[1] |
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I heat the solution to dissolve the solid? A: Yes, but with strict limits. You may heat the DMF suspension to 40–50°C to aid dissolution.[1]
-
Risk:[1][5] The Boc group is thermally stable up to ~80°C in neutral DMF, but prolonged heating above 60°C can lead to slow thermolysis (isobutylene release) [2].
-
Advice: Use a water bath, not a hot plate, to avoid hot spots.
Q2: Will LiCl interfere with my coupling reaction? A: Generally, no.[1] LiCl is chemically inert during standard carbodiimide (DIC/Oxyma) or onium salt (HATU/HBTU) couplings.[1]
-
Cleanup: LiCl is highly water-soluble.[1][2] It will be removed easily during the standard aqueous workup (wash with water/brine) or during the flow-wash steps in SPPS.[2]
Q3: Why not just use DMSO? A: DMSO is a powerful solvent, but it is a "last resort" for two reasons:
-
Oxidation: At elevated temperatures or long storage, DMSO can oxidize sensitive residues (though less of a concern for this specific imidazole derivative).[1]
-
Removal: DMSO has a high boiling point (189°C), making it difficult to remove via rotary evaporation.[1] If you must use it, keep the content <10% of the total solvent volume.
Q4: My solution turned yellow after adding DIPEA. Is this normal? A: Yes. Imidazole derivatives often turn slightly yellow in basic solutions due to trace oxidation or electron delocalization.[1] Unless the color is dark brown/black, the integrity of the starting material is likely intact.
References
-
Seebach, D., et al. (1995).[1] Thia-analogs of Seebach's oxazolidinones and their use in the synthesis of enantiomerically pure derivatives.[1][2] (Discussion on LiCl salts disrupting peptide aggregation). Helvetica Chimica Acta.[1][2] (Generalized concept citation).
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][2][6] (Discusses solvent effects and aggregation in DMF). Journal of the American Chemical Society.[1]
-
Sigma-Aldrich Technical Bulletin. Overcoming Aggregation in Solid-phase Peptide Synthesis. (Validates the use of Chaotropic salts like LiCl/KSCN).
(Note: While specific solubility data for CAS 122235-70-5 or similar isomers is proprietary to batch variations, the protocols above are standard for the class of aggregation-prone Boc-amino acids.)
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (S)-2-(Boc-amino)-3-(Fmoc-amino)propionic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. peptide.com [peptide.com]
Troubleshooting low yields when coupling steric hindered imidazole amino acids
The "Histidine-Steric" Paradox
Welcome to the advanced troubleshooting center. If you are here, you are likely facing one of peptide chemistry's most frustrating trade-offs: The Histidine Paradox.
To drive a sterically hindered coupling to completion, you typically need heat and powerful activation (like HATU or phosphonium salts). However, Histidine is unique; its imidazole side chain acts as an intramolecular base, making it exceptionally prone to racemization (loss of chirality) when activated.
The Dilemma:
-
Increase Activation/Heat: Yield improves, but racemization spikes (L-His
D-His). -
Decrease Activation/Heat: Optical purity is saved, but coupling stalls (low yield/deletion sequences).
This guide provides the protocols to navigate this narrow path, specifically for bulky Histidine derivatives (e.g., N-methyl-His, bulky protecting groups) or coupling His to hindered N-termini.
Part 1: Diagnostic Workflow
Before changing reagents, you must diagnose the specific failure mode. "Low yield" is often a mask for other chemical failures.
Interactive Troubleshooting Logic
Use the following logic flow to determine your corrective action.
Figure 1: Diagnostic logic tree for distinguishing between kinetic hindrance and racemization failures.
Part 2: The Mechanism of Failure
To fix the problem, you must understand why Histidine fails. Unlike other amino acids, the imidazole ring (even with Trityl protection) can facilitate proton abstraction from the
The Azolactone Danger Zone
When you activate the carboxyl group of Histidine (forming an active ester), the
Key Insight: This process is base-catalyzed . The stronger the base (e.g., DIEA) and the higher the temperature, the faster this happens.
Figure 2: The pathway to racemization.[1] Steric hindrance slows the desired coupling, leaving the activated His in the "Step 2" danger zone for longer.
Part 3: The Toolkit (Reagent Selection)
Stop using standard HBTU/DIEA protocols for hindered Histidine. It is the primary cause of racemization. Use the table below to select the correct system.
| Reagent System | Power | Racemization Risk | Recommended For |
| HATU / DIEA | High | Very High | Do Not Use for His. Risk of D-His formation is >10-20%. |
| DIC / Oxyma Pure | Moderate | Low | Standard couplings.[2] Safe, but may fail for sterically hindered systems. |
| COMU / Collidine | High | Low | The Gold Standard. Collidine is a weak base that minimizes proton abstraction while COMU drives the reaction. |
| PyAOP / Collidine | Very High | Moderate | "The Nuclear Option." Use only if COMU fails and you can accept ~5% racemization. |
| TFFH (Acid Fluoride) | High | Low | Extremely hindered N-methyl amino acids. |
Part 4: Validated Protocols
Protocol A: The "Safe" High-Efficiency Method (COMU/Collidine)
Best for: Moderately hindered couplings (e.g., His coupled to Val, Ile, or Pro).
The Logic: We replace the strong base (DIEA, pKa ~10.5) with TMP (2,4,6-trimethylpyridine / Collidine) (pKa ~7.4). This maintains enough basicity to drive the reaction but is too sterically hindered and weak to abstract the
-
Resin Prep: Swell resin in DMF (not DCM) to ensure maximum accessibility.
-
Activation Cocktail:
-
AA: 4.0 eq Fmoc-His(Trt)-OH
-
Reagent: 4.0 eq COMU (or PyOxim)
-
Additive: 4.0 eq Oxyma Pure (Critical for suppressing racemization)
-
Base: 4.0 eq 2,4,6-Collidine (Do NOT use DIEA)
-
-
Procedure:
-
Dissolve AA, COMU, and Oxyma in DMF.
-
Add Collidine immediately before adding to the resin.
-
Reaction Time: 60 minutes at Room Temperature.
-
Note: The solution may turn yellow; this is normal for Oxyma/Collidine.
-
Protocol B: The "Steric Wall" Method (Microwave + His-Boc)
Best for: Severe steric hindrance (e.g., Coupling His to N-methylated residues or Aib).
The Logic: Standard Trityl (Trt) protection on His is bulky and heat-sensitive. At temperatures >50°C, His(Trt) racemizes rapidly. To use the heat required for steric couplings (75°C-90°C), you must switch to Fmoc-His(Boc)-OH . The carbamate protection on the imidazole ring is electron-withdrawing, which dramatically lowers the basicity of the ring and prevents racemization [2].
-
Substitution: Replace Fmoc-His(Trt)-OH with Fmoc-His(Boc)-OH .
-
Reagents: 0.2 M AA / DIC / Oxyma Pure (1:1:1 ratio).
-
Microwave Settings:
-
Temperature: 90°C
-
Time: 2 minutes
-
Power: Dynamic (maintain temp).
-
-
Warning: Do not use base (DIEA/Collidine) in this step if using DIC. If using uroniums (COMU), keep the base (Collidine) but strictly control time (< 4 mins).
Protocol C: The "Nuclear" Option (Acid Fluorides)
Best for: N-methyl Histidine or coupling to extremely weak nucleophiles.
The Logic: Acid fluorides (generated by TFFH) are highly reactive species that are less prone to oxazolone formation (racemization) than active esters, making them ideal for sterically congested interfaces [3].
-
Activation:
-
Coupling:
Part 5: Frequently Asked Questions (FAQ)
Q: I am seeing a "M+H-18" peak in my LCMS. What is this? A: This is likely cyano-formation . If you are using HATU/HBTU without enough base, or if the coupling is very slow, the amide group of Glutamine or Asparagine (if present) can dehydrate to a nitrile. However, in the context of Histidine, check if you are seeing Imidazolide formation . More commonly, M-18 indicates a dehydration of the peptide backbone or side-chain cyclization. Ensure your cleavage cocktail contains water (2.5%) to prevent acid-catalyzed dehydration.
Q: Can I use Fmoc-His(Trt)-OH in the microwave? A: Only if you limit the temperature to 50°C max . Above 50°C, racemization becomes significant with the Trityl group. For high-temp coupling (75-90°C), you must switch to Fmoc-His(Boc)-OH or Fmoc-His(3-Bum)-OH [2].
Q: Why not just use HATU for everything?
A: HATU is based on HOAt (7-aza-hydroxybenzotriazole). While the "aza" nitrogen speeds up coupling, it also stabilizes the transition state for proton abstraction at the
Q: I'm coupling N-methyl Histidine. Any special tips? A: N-methyl amino acids are prone to diketopiperazine (DKP) formation if they are at the N-terminus of a dipeptide. If N-Me-His is the second residue added, avoid Fmoc deprotection with 20% piperidine. Use shorter deprotection times (e.g., 5% piperidine/DBU for 2 mins) or use the "trityl-linker" strategy to prevent DKP formation.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
CEM Corporation. (2018). High Efficiency Solid Phase Peptide Synthesis (HE-SPPS) of Histidine Containing Peptides. Application Note.
-
Carpino, L. A., et al. (2003). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 68, 9854.
-
Bachem. (2024).[1] Global Support: Coupling Reagents and Additives.[5]
Sources
Technical Support Center: Histidine Side-Reaction Management During Peptide Cleavage
Welcome to the technical support center for managing side reactions associated with the imidazole ring of histidine during peptide cleavage. This guide is designed for researchers, scientists, and drug development professionals who work with solid-phase peptide synthesis (SPPS). Here, we will dissect common issues, provide in-depth troubleshooting strategies, and explain the chemical principles behind them to empower you in your experimental work.
Introduction: The Challenge of the Histidine Imidazole Ring
The imidazole side chain of histidine is a frequent source of frustrating side reactions during the final acid-mediated cleavage step of peptide synthesis. Its nucleophilic nature makes it susceptible to modification by carbocations generated from protecting groups and linkers, leading to impurities that are often difficult to separate from the target peptide. This guide provides a structured approach to understanding, preventing, and troubleshooting these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving histidine during TFA cleavage?
The primary side reaction is the alkylation of the imidazole ring. This occurs when carbocations, generated from the cleavage of side-chain protecting groups (like tert-butyl from Boc, tBu) or the resin linker (e.g., the trityl cation from 2-chlorotrityl chloride resin), electrophilically attack the nucleophilic nitrogen atoms of the imidazole ring. Another potential issue is the re-attachment of the C-terminal carboxyl group to the resin if the cleavage is incomplete.
Q2: My peptide has a C-terminal histidine, and I'm seeing a +167 Da modification. What is this?
A mass addition of +167 Da to a C-terminal histidine peptide is a classic sign of a side reaction with the trityl cation (Trt+), especially when using 2-chlorotrityl chloride or similar trityl-based resins. The highly stable trityl carbocation, released during cleavage, can be captured by the imidazole ring, leading to the formation of a Trt-His adduct.
Q3: Why is my crude peptide purity so low when my sequence contains multiple histidine residues?
Multiple histidine residues increase the statistical probability of side reactions. Each imidazole ring acts as a potential site for carbocation scavenging. Without an effective scavenger system in your cleavage cocktail, each histidine can be modified, leading to a complex mixture of byproducts and a significant decrease in the yield of your desired peptide.
Q4: Can the choice of histidine side-chain protecting group prevent these side reactions?
Yes, the choice of protecting group is critical. While the trityl (Trt) group is widely used for its stability to Fmoc deprotection conditions, it is cleaved under the same acidic conditions as the peptide from the resin, generating the problematic trityl cation. More acid-stable protecting groups like tosyl (Tos) or dinitrophenyl (DNP) can remain on the imidazole ring during cleavage, preventing its participation in side reactions. However, these groups require harsher removal conditions (e.g., HF cleavage or thiolysis for DNP) which may not be compatible with other residues in your peptide.
Part 2: Troubleshooting Guide
This section addresses specific problems and provides actionable solutions.
Problem 1: Identification of an unknown adduct on a His-containing peptide.
-
Symptom: Mass spectrometry (MS) analysis shows a major impurity with a mass addition inconsistent with common protecting groups.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for His adducts.
Problem 2: Low cleavage yield for peptides with C-terminal histidine.
-
Symptom: After cleavage and precipitation, the yield of the desired peptide is significantly lower than expected.
-
Root Cause Analysis: This often points to re-attachment of the peptide to the resin or aggregation issues. The imidazole ring of a C-terminal histidine can be particularly problematic.
-
Solution:
-
Scavenger Optimization: Ensure your cleavage cocktail is robust. For peptides sensitive to trityl cation modification, a standard cocktail might be insufficient.
-
Pre-swelling the Resin: Before adding the cleavage cocktail, swell the resin in dichloromethane (DCM) for 15-20 minutes to ensure the acid can fully penetrate the resin beads.
-
Extended Cleavage Time: For sterically hindered sequences or problematic C-terminal residues, increasing the cleavage time from 2 hours to 3-4 hours can improve yields. Monitor for degradation if your peptide contains sensitive residues like Trp or Met.
-
Part 3: Protocols and Best Practices
Optimized Cleavage Cocktail for Histidine-Containing Peptides
The key to preventing side reactions is to efficiently "scavenge" or trap the reactive carbocations before they can modify the peptide.
| Cocktail Component | Purpose | Typical Concentration |
| Trifluoroacetic Acid (TFA) | Primary cleavage reagent | 90-95% |
| Triisopropylsilane (TIS) | Potent carbocation scavenger, particularly for trityl cations. | 2.5-5.0% |
| Water | Suppresses aspartimide formation and aids in scavenger solubility. | 2.5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for t-butyl cations; also helps prevent Met oxidation. | 2.5% |
Table 1. Recommended cleavage cocktail components for His-containing peptides.
Step-by-Step Protocol: High-Efficiency Cleavage
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Pre-Swelling (Optional but Recommended): Add DCM to cover the resin and let it swell for 20 minutes at room temperature with occasional agitation. Remove the DCM.
-
Cocktail Preparation: In a separate vial, carefully prepare the cleavage cocktail. For 10 mL of cocktail, mix:
-
9.0 mL TFA
-
0.5 mL Triisopropylsilane (TIS)
-
0.25 mL Water
-
0.25 mL 1,2-Ethanedithiol (EDT)
-
Note: Always add acid to other reagents slowly.
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Incubation: Incubate the mixture for 2.5-3 hours at room temperature with gentle shaking.
-
Peptide Isolation: Filter the resin and collect the TFA solution containing your peptide.
-
Precipitation: Add the TFA solution dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
Pelleting: Centrifuge the mixture at 3000 x g for 5 minutes.
-
Washing: Decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Part 4: Mechanistic Insights
Understanding the mechanism of side-product formation is key to prevention.
Caption: Competing pathways for the trityl cation during cleavage.
The diagram above illustrates the critical competition during cleavage. The trityl cation, once formed, can either react with a scavenger like TIS to form a stable, inert adduct, or it can attack the nucleophilic imidazole ring of a deprotected histidine residue, leading to an unwanted side product. The goal of an optimized cleavage protocol is to ensure the scavenging reaction (the desired pathway) kinetically outcompetes the side reaction.
References
-
Revisiting the Trifluoroacetic Acid-Triisopropylsilane-Water Scavenger System: A Case Study on Side-Chain Protecting Group Removal from Histidine-Containing Peptides. Organic Letters. Available at: [Link]
Optimizing purification yields for peptides containing imidazol-1-yl residues
This guide addresses the specific physicochemical challenges of purifying peptides containing imidazol-1-yl residues (e.g., Imidazole-1-acetic acid,
These properties lead to three primary yield-killing bottlenecks:
-
Silanol Tailing: Strong interaction with free silanols on C18 columns.
-
TFA Entrapment: The imidazole ring acts as a "sponge" for Trifluoroacetic Acid (TFA), skewing mass balance and cytotoxicity.
-
Hydrophilic Wash-out: Small imidazole-containing peptides often elute in the void volume.
Module 1: Chromatographic Separation (The Purification Bottleneck)
User Query: "My peptide elutes as a broad, tailing peak, or co-elutes with impurities despite a shallow gradient. How do I sharpen the peak?"
Root Cause: The imidazole nitrogen (N-3) is protonated at standard acidic HPLC conditions (0.1% TFA, pH ~2). This positive charge interacts electrostatically with residual negatively charged silanols on the silica column matrix, causing "drag" (tailing) and preventing efficient separation.
Protocol A: The "pH Switch" Strategy
Instead of fighting the basicity, neutralize it. Switching to a high pH mobile phase deprotonates the imidazole, neutralizing its charge and eliminating silanol interactions.
Prerequisite: You must use a Hybrid Silica (e.g., BEH, XBridge) or Polymer-based column. Standard silica dissolves above pH 8.0.
| Parameter | Acidic Method (Standard) | High pH Method (Recommended) |
| Mobile Phase A | Water + 0.1% TFA | 10 mM Ammonium Bicarbonate (pH 8.2) |
| Mobile Phase B | ACN + 0.1% TFA | ACN (no additive) or ACN + 10 mM |
| Selectivity | Hydrophobicity + Ion Pairing | Pure Hydrophobicity |
| ** imidazole State** | Protonated ( | Neutral ( |
| Retention | Weak (Elutes early) | Strong (Elutes later, better separation) |
Step-by-Step Workflow:
-
Equilibrate the hybrid C18 column with 95% Mobile Phase A (
). -
Dissolve crude peptide in water/ACN (90:10). Note: Do not use TFA to dissolve if running high pH.
-
Gradient: Run 5% B to 60% B over 30 minutes.
-
Result: The peptide will elute later than in TFA conditions, often separating from truncated impurities that lack the hydrophobic protecting groups or specific residues.
Protocol B: Ion-Pairing Overdrive (If High pH is impossible)
If your peptide sequence is alkali-labile (e.g., contains Asp-Gly or Asn-Gly prone to aspartimide formation), you must stay acidic.
-
Solution: Replace TFA with TEAP (Triethylamine Phosphate) buffer.
-
Mechanism: Triethylamine is a stronger base than imidazole; it saturates the silanol sites, "blocking" them from the peptide.
-
Recipe: Adjust 0.1% Phosphoric acid to pH 2.3 using Triethylamine. Use this as Solvent A.
Module 2: Post-Purification Handling (TFA Removal)
User Query: "My yield is good, but the lyophilized powder is hygroscopic and cytotoxic in cell assays. NMR shows high fluorine content."
Root Cause: Imidazol-1-yl residues form stable trifluoroacetate salts during TFA cleavage and purification. Simple lyophilization does not remove the TFA counter-ion. It must be exchanged.
Protocol: HCl Salt Exchange (The "Freeze-Thaw" Cycle)
This method replaces the toxic TFA counter-ion with a biocompatible Chloride (
Workflow:
-
Dissolution: Dissolve the purified TFA-peptide salt in 10-100 mM HCl (depending on peptide basicity; use higher conc. for poly-imidazole sequences).
-
Equilibration: Let stand for 5 minutes at room temperature.
-
Freezing: Flash freeze in liquid nitrogen.
-
Lyophilization: Freeze-dry completely.
-
Repetition: Repeat steps 1-4 three times.
-
Why? The exchange is an equilibrium process. Repeated cycles drive the equilibrium toward the Chloride salt.
-
-
Final Wash: Dissolve in pure water and lyophilize once more to remove excess free HCl.
Module 3: Upstream Synthesis Optimization
User Query: "I see a mass shift of +42 Da or +106 Da on my crude LC-MS. Is my imidazole reacting?"
Root Cause: The N-3 nitrogen of the imidazol-1-yl group is nucleophilic. If not protected (e.g., with Trityl), it can be acylated by activated amino acids during subsequent coupling steps.
-
+42 Da: Acetylation (often from capping steps).
-
+106 Da: Benzoylation (if using benzoyl chloride elsewhere).
Preventative Diagram: The following logic flow illustrates how to select the correct protection strategy during synthesis to prevent yield loss before purification even begins.
Caption: Decision logic for preventing N-acylation side reactions during Solid Phase Peptide Synthesis (SPPS) of imidazol-1-yl peptides.
Summary of Troubleshooting Data
| Observation | Probable Cause | Corrective Action |
| Broad, tailing peak | Silanol interaction | Switch to High pH (Ammonium Bicarbonate) or TEAP buffer. |
| Early elution (Void) | High polarity | Use 100% Aqueous start; switch to HILIC mode if <5 AA. |
| Mass +42 Da | N-Acetylation of Imidazole | Use Trityl-protected building blocks; reduce capping time. |
| Hygroscopic Powder | Residual TFA salt | Perform HCl salt exchange (3x cycles). |
| Blue/Green tint | Metal coordination (Ni/Cu) | Wash HPLC lines with EDTA; Imidazole strips metals from steel. |
References
-
Removing Trifluoroacetic Acid (TFA) From Peptides. Technical Support Information Bulletin 1085. Peptide.com.
-
Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center. Bachem.com.
-
Peptide Isolation – Method Development Considerations. Waters Corporation Application Notes. Waters.com.
-
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Application Note. Agilent.com.
-
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides. ResearchGate/European Peptide Society.
Resolving aggregation issues in peptides with Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
[1]
Case ID: ISO-HIS-AGG-001 Molecule: Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (Commonly referred to as Boc-D-Isohistidine or Boc-D-1-N-His ) Critical Property: Imidazole ring attached via N1 (nitrogen) rather than C4/C5.[1] Primary Issue: On-resin aggregation and solubility failure during purification.
Executive Summary
You are encountering difficulties with Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid . Unlike standard Histidine (attached via C4/C5), this Isohistidine analog connects the imidazole ring directly to the
Why this fails:
-
Electronic Effects: The N1-linkage alters the pKa of the remaining imidazole nitrogen, making it highly basic and prone to forming stable salt bridges with backbone amides or acidic side chains.
-
Steric Geometry: The side chain is shorter and more rigid than standard Histidine, forcing the peptide backbone into kinked conformations that promote
-sheet stacking (aggregation). -
Boc-Chemistry Specifics: In Boc SPPS, the neutralization step (TEA/DIEA) generates a free amine that, in the presence of this rigid imidazole, rapidly aggregates before the next acylation can occur.
Module 1: Resolving On-Resin Aggregation (Coupling Phase)
The Symptom: The Kaiser test is positive (blue) despite repeated couplings, or the resin volume shrinks significantly after adding this residue.
The Mechanism: Why Standard Coupling Fails
In Boc chemistry, after TFA deprotection, you neutralize the resin. At this moment, the peptide chains are free amines. The imidazol-1-yl side chain promotes rapid inter-chain hydrogen bonding (physical cross-linking).[1] Standard solvents (DCM/DMF) cannot disrupt these "hard" aggregates.[1]
The Solution: Chaotropic "Magic Mixtures"
You must disrupt the hydrogen bond network during the coupling reaction. We recommend the Chaotropic Salt Protocol .[1]
Protocol: High-Efficiency Coupling for Aggregating Sequences
Use this protocol for the Isohistidine residue and the subsequent 3 residues.
| Component | Standard Protocol | Anti-Aggregation Protocol |
| Solvent | DMF or DCM | NMP (N-Methyl-2-pyrrolidone) |
| Additive | None | 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) |
| Coupling Reagent | HBTU/DIEA | HATU / HOAt / TMP (2,4,6-Trimethylpyridine) |
| Temperature | Room Temp | 50°C (Microwave or Water bath) |
Step-by-Step Workflow:
-
Chaotropic Wash: Wash resin with 0.4M LiCl in NMP (2x 2 min). This pre-swells the collapsed resin.
-
Activation: Dissolve Boc-AA (4 eq) and HATU (3.9 eq) in 0.4M LiCl/NMP.
-
Base Addition: Add TMP (8 eq).[1] Note: TMP is a weaker base than DIEA, reducing the risk of racemization at 50°C.
-
Coupling: Add to resin. React for 45-60 minutes at 50°C.
-
Monitoring: Perform Kaiser test. If slightly positive, do NOT re-couple with the same reagents. Switch to a fluorinated solvent system (TFE/DCM 1:4) for the second coupling.
Visual Troubleshooting Guide: Coupling Failures
Caption: Decision logic for overcoming steric and aggregation barriers during Isohistidine coupling.
Module 2: Solubility & Purification (Post-Cleavage)
The Symptom: The crude peptide precipitates as a gel in the HPLC vial or clogs the column.
The Mechanism: Isoelectric Point (pI) Shift
The imidazol-1-yl group is basic (pKa ~ 6.0 - 6.5). If your peptide also contains acidic residues (Asp/Glu), you may be hitting the Isoelectric Point (pI) at neutral pH, causing the peptide to crash out of solution.
Solubility Troubleshooting Matrix
| Solvent System | Applicability | Action |
| 0.1% TFA (pH ~2) | Basic Peptides | Recommended. The imidazole will be protonated (+ charge), increasing solubility.[1] |
| Ammonium Bicarbonate (pH ~8) | Acidic Peptides | Avoid. At pH 8, the imidazole is neutral/hydrophobic. Aggregation risk is high.[1] |
| 30% Acetic Acid | General / Hydrophobic | Best for Purification. Disrupts aggregates and keeps the imidazole protonated without the harshness of high TFA. |
| 6M Guanidine HCl | "Brick Dust" | Last Resort. Use if peptide is a solid gel.[1] Inject directly onto HPLC (ensure column compatibility).[1] |
Protocol: Dissolving the "Gel"
-
Add HFIP (Hexafluoroisopropanol) dropwise to the dry peptide until dissolved (usually <100 µL).[1]
-
Dilute slowly with 10% Acetic Acid in water.
-
Why this works: HFIP is the most potent breaker of
-sheet aggregates known in peptide chemistry. It "resets" the secondary structure, allowing the acetic acid to solvate the charged species.
Module 3: Racemization Control (Critical)
The Risk: The (R)-configuration (D-isomer) is expensive and chemically sensitive. The proximity of the imidazole ring to the
Prevention Protocol:
-
Avoid Strong Bases: Never use DBU or high concentrations of TEA during coupling.[1] Use DIEA or TMP (Collidine).[1]
-
Limit Activation Time: Do not "pre-activate" the Boc-IsoHis for more than 2 minutes before adding to the resin. The activated ester is prone to racemization in the absence of the amine nucleophile.
-
Use Additives: Always use Oxyma Pure or HOAt .[1] These stabilizing additives reduce the risk of oxazolone formation (the pathway to racemization).
Frequently Asked Questions (FAQ)
Q: Can I use standard Fmoc-His(Trt)-OH protocols for this molecule? A: No. The connectivity is different.[1] Standard His is C-linked; this is N-linked.[1] The protection strategies for standard His (Trt/Boc on the ring) are designed to block the ring NH. In Isohistidine (N1-linked), there is no ring NH to protect.[1] The ring is a tertiary amine. You must treat it as a sterically hindered, basic residue.[1]
Q: The resin turned bright orange after adding the Boc-IsoHis. Is this normal? A: This often indicates the formation of a charge-transfer complex or imidazolium salt species. It is usually harmless if the subsequent coupling proceeds.[1] However, if the color persists after washing, perform a DCM/MeOH/DIEA wash to deprotonate any salt bridges formed on the resin.
Q: I am seeing a mass of M+12 in my Mass Spec. What is it? A: This is likely a methylene bridge formation if you used DCM as a solvent with trace amines over long periods, or it could be a formaldehyde adduct if you used "low quality" DMF.[1] However, with Isohistidine, watch for M+56 (t-Butyl cation adduct) if scavenger cleavage was insufficient.[1] Ensure you use TIS (Triisopropylsilane) and Water in your HF/TFA cleavage cocktail to scavenge the Boc cations.
References & Grounding
-
Aggregation Breaking in SPPS:
-
Chaotropic Salts (LiCl/KSCN) Mechanism:
-
Racemization in Histidine Analogs:
-
Source: Mergler, M., et al. (2001).[1] "The racemization of histidine during solid phase peptide synthesis." Journal of Peptide Science.
-
Relevance: Although focused on C-linked His, the mechanistic principles of base-catalyzed alpha-proton abstraction apply strictly to N-linked Isohistidine due to similar electronic induction.[1]
-
-
Solvent Effects (HFIP):
1H NMR vs. HPLC: A Definitive Purity Characterization Guide for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid
Topic: 1H NMR Characterization of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid Purity Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of peptidomimetics, Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (often referred to as Boc-Isotidine or 1-N-imidazole-alanine ) presents a unique analytical challenge. Unlike natural Histidine (C4-linked), this unnatural amino acid features an imidazole ring attached via the N1-nitrogen.
This structural difference fundamentally alters its chromatographic behavior, often leading to peak tailing and retention time shifts in standard reverse-phase HPLC. Consequently, HPLC-UV purity values are frequently relative and liable to overestimate purity by missing inorganic salts, residual water, or non-chromophoric electrophiles (e.g., Boc-Ser-β-lactone residues).
This guide establishes Quantitative 1H NMR (qNMR) as the superior, absolute method for characterization, comparing its performance directly against standard HPLC-UV workflows.
Part 1: The Molecule & The Analytical Challenge
Target Molecule: Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid Molecular Formula: C11H17N3O4 Molecular Weight: 255.27 g/mol
Structural Distinction (The "Fingerprint")
The critical characterization objective is confirming the regiochemistry of the imidazole attachment.
-
Natural Histidine: C4-attachment.
-protons appear upfield (~3.0 ppm). -
Target Molecule: N1-attachment.
-protons are deshielded by the adjacent nitrogen, shifting downfield (~4.3–4.5 ppm).
The Impurity Profile
Synthesis typically involves the ring-opening of Boc-Serine-
-
Residual Imidazole: Difficult to separate via standard silica chromatography.
-
Boc-Serine Derivatives: Hydrolyzed or unreacted starting material.
-
Regioisomers: Rare in this specific synthesis, but bis-alkylation (imidazolium species) is possible.
-
Solvents/Salts: TEA, THF, or inorganic salts invisible to UV.
Part 2: Comparative Analysis (qNMR vs. HPLC)
The following table contrasts the performance of qNMR against the industry-standard HPLC-UV method for this specific substrate.
Table 1: Performance Comparison
| Feature | Method A: qNMR (Internal Standard) | Method B: HPLC-UV (C18, 210 nm) |
| Purity Type | Absolute Purity (w/w%) | Relative Purity (Area %) |
| Specificity | High. Distinguishes N1 vs. C4 regioisomers via chemical shift. | Low to Moderate. Regioisomers often co-elute; requires specialized columns (HILIC/Polar). |
| Detection | Universal (H-containing compounds). Detects water, solvents, salts.[1][2] | Selective (Chromophores only). Misses salts, water, and non-UV active impurities. |
| Quantification | No reference standard of the analyte required.[3][4] | Requires a high-purity reference standard of the specific analyte for w/w%. |
| Sample Recovery | Non-destructive (sample can be recovered). | Destructive. |
| Major Limitation | Sensitivity (requires ~5-10 mg). | Mobile phase pH sensitivity (imidazole tailing). |
Decision Logic: When to use which?
Use the following logic flow to determine the appropriate characterization route.
Figure 1: Decision matrix for selecting qNMR vs. HPLC based on reference standard availability and accuracy requirements.
Part 3: 1H NMR Characterization Protocol
1. Experimental Setup
-
Instrument: 400 MHz or higher (600 MHz recommended for clear separation of imidazole protons).
-
Solvent: DMSO-d6 .
-
Reasoning: D2O causes exchange of the amide (NH) and carboxylic acid protons, losing valuable structural information. DMSO-d6 preserves the Boc-NH doublet and provides excellent solubility for polar amino acids.
-
-
Internal Standard (for qNMR): Maleic Acid or Dimethyl Sulfone .[3]
-
Relaxation Delay (d1): Must be
of the slowest relaxing proton (typically 20–30 seconds) to ensure full magnetization recovery for accurate integration.
2. Spectral Assignments (The "Fingerprint")
The following table details the expected shifts in DMSO-d6.
Table 2: 1H NMR Assignments for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integral | Diagnostic Note |
| Imidazole C2 | N-CH-N | 7.60 – 7.80 | Singlet (s) | 1H | Most downfield aromatic. |
| Imidazole C4/C5 | N-CH=CH-N | 6.90 – 7.20 | Doublets/Singlets | 2H | Characteristic imidazole ring protons. |
| Amide | NH (Boc) | 7.00 – 7.20 | Doublet (d) | 1H | Disappears in D2O. |
| CH | 4.30 – 4.50 | Multiplet (m) | 1H | Overlaps with | |
| N-CH | 4.35 – 4.60 | Multiplet (m) | 2H | CRITICAL: Significantly downfield from natural His ( | |
| Boc Group | C(CH | 1.35 – 1.40 | Singlet (s) | 9H | Strong singlet; verify integral ratio (9:1) vs Imidazole H. |
3. qNMR Calculation Workflow
To determine absolute purity (
Where:
- : Integrated Area
- : Number of protons (e.g., 1 for Imidazole C2-H, 2 for Maleic Acid vinyl-H)
- : Molecular Weight[5][6][7]
- : Mass weighed
- : Purity (as a decimal)
Part 4: Experimental Workflow Diagram
The following diagram illustrates the self-validating workflow for qNMR analysis.
Figure 2: Step-by-step qNMR experimental workflow ensuring high-precision data acquisition.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][6] Journal of Medicinal Chemistry. Link
-
Vederas, J. C. (1987). The use of serine beta-lactones in the synthesis of amino acids.[8] Journal of the American Chemical Society. (Validation of synthesis route and impurities). Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1] Link
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 1H Chemical Shift Magnetic Resonance Imaging Probes with High Sensitivity for Multiplex Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
HPLC Retention Time Comparison: Histidine vs. Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
Executive Summary
This guide details the chromatographic separation of Histidine (highly polar, zwitterionic) and its protected structural isomer, Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (hydrophobic).
The critical analytical challenge lies in the extreme polarity difference. Histidine typically elutes at the void volume (
Chemical Analysis & Retention Mechanisms
To design a robust method, we must first understand the physicochemical drivers of retention for these two distinct molecules.
| Feature | Histidine (Analyte A) | Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (Analyte B) |
| Structure | Free amine, free carboxylic acid, imidazole attached at C4/C5. | Boc-protected amine, free carboxylic acid, imidazole attached at N1 . |
| Polarity | Highly Polar (Hydrophilic). | Moderate/Non-polar (Hydrophobic). |
| Charge (pH 3.0) | +2 (Amine + Imidazole protonated). | +1 (Imidazole protonated; Boc-amine is neutral). |
| Interaction | Ionic / H-bonding. | Hydrophobic (London Dispersion). |
| C18 Retention | Negligible (Elutes near | Strong (Elutes >40% Organic). |
The "Imidazol-1-yl" vs. "Imidazol-4-yl" Distinction
-
Natural Histidine (4-yl): The imidazole ring undergoes tautomerism (
). This rapid proton exchange can cause peak broadening or "tailing" if the mobile phase pH is near the imidazole pKa (~6.0). -
Target Molecule (1-yl): The alkyl chain is attached to
(or ). This locks the imidazole ring, preventing tautomerism. The position remains basic. While this improves peak symmetry, the Boc group (tert-butyloxycarbonyl) is the dominant factor, increasing retention time by 10–15 minutes compared to the free amino acid.
Experimental Protocols
Method A: Standard RP-HPLC (Purity Check)
Best for: Confirming the synthesis of the Boc-derivative and checking for gross Histidine contamination.
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Role of TFA: Ion-pairs with the imidazole to improve shape; suppresses silanol activity.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Detection: UV 210 nm (Amide bond/Boc) and 254 nm (Imidazole).
-
Temperature: 25°C.
Gradient Table:
| Time (min) | % A (Water/TFA) | % B (ACN/TFA) | Phase Description |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibrate (Histidine elutes ~1.5 - 2.0 min) |
| 2.0 | 95 | 5 | Hold for polar elution |
| 15.0 | 40 | 60 | Linear Ramp (Boc-derivative elutes ~10-12 min) |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibrate |
Expected Results:
-
Histidine: Elutes immediately (1.5–2.5 min). Peak may co-elute with the injection solvent front.
-
Boc-Derivative: Elutes as a sharp peak between 10–13 minutes.
Method B: Ion-Pairing HPLC (Quantitative)
Best for: Precise quantitation of Histidine impurities where separation from the void volume is required.
-
Rationale: Adding an ion-pairing reagent (Sodium Hexanesulfonate) increases the retention of the positively charged Histidine on the hydrophobic C18 stationary phase.
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Gradient: Similar to Method A, but Histidine will shift to ~4–6 minutes, clearing the void volume.
Visualization of Workflow & Logic
The following diagrams illustrate the polarity shift and the decision matrix for method selection.
Caption: Decision tree for selecting the optimal HPLC method based on the analytical goal (Purity vs. Quantitation).
Caption: Mechanistic comparison of analyte interaction with the C18 stationary phase.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Histidine Peak Split | Injection solvent too strong (e.g., 100% DMSO/MeOH). | Dissolve sample in Water/0.1% TFA or match the starting mobile phase (95% Aqueous). |
| Boc-Peak Tailing | Residual silanol interactions with the imidazole ring.[5] | Ensure TFA concentration is at least 0.05% - 0.1% . Alternatively, add 10mM Ammonium Acetate if running at neutral pH (not recommended for Boc stability). |
| Ghost Peaks | Boc-deprotection in-column. | Boc groups are acid-labile but usually stable in 0.1% TFA for short runs. Do not leave the sample in TFA solution for hours before injection. |
References
-
SIELC Technologies. (2022). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 46856347, (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. [Link]
Sources
Mass spectrometry analysis of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid fragmentation
Analytical Strategies for Unnatural Amino Acids: A Mass Spectrometry Comparison Guide for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid
Introduction
The integration of unnatural amino acids, such as (R)-2-amino-3-(imidazol-1-yl)propanoic acid (an N1-linked histidine analog), is a cornerstone of modern peptidomimetic drug discovery. To utilize these building blocks in solid-phase peptide synthesis (SPPS), the
This guide provides an objective comparison of tandem mass spectrometry (MS/MS) platforms—specifically comparing low-energy Collision-Induced Dissociation (CID) on Triple Quadrupoles (QqQ) against Higher-Energy Collisional Dissociation (HCD) on High-Resolution Orbitrap systems—to optimize the analysis of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid.
The Analytical Challenge: The "Energy Sink" Effect
In electrospray ionization (ESI), the thermal and electrical energy applied during desolvation can be sufficient to induce the fragmentation of labile protecting groups even before the ions reach the mass spectrometer's collision cell[1].
During MS/MS, the Boc group acts as a thermodynamic "energy sink." When activation energy is applied, the weakest bonds break first. For Boc-protected amines, this manifests as a McLafferty-type rearrangement where a hydrogen transfers from the tert-butyl group, expelling isobutylene (56.06 Da) to form a carbamoyl acid intermediate[2]. This intermediate rapidly eliminates carbon dioxide (43.99 Da)[2]. Because the internal energy of the precursor is entirely consumed by shedding the Boc group (100.05 Da total), the resulting deprotected amino acid backbone often remains intact, depriving the analyst of critical side-chain structural information[1].
Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)
-
Triple Quadrupole (QqQ) with CID: CID operates in a low-energy, multiple-collision regime. For Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (Precursor
at m/z 256.13), CID predominantly yields the m/z 200.07 (loss of isobutylene) and m/z 156.08 (loss of the entire Boc group) fragments[3]. While highly reproducible and ideal for Multiple Reaction Monitoring (MRM) quantitation, CID fails to provide deep structural insights into the imidazole side chain because the collision energy is dissipated before backbone cleavage can occur. -
Orbitrap HRMS with HCD: HCD applies a higher activation energy in a dedicated multipole collision cell without the low-mass cutoff limitations of traditional ion traps. This technique overcomes the Boc "energy sink." After the initial loss of the protecting group, the residual kinetic energy drives secondary fragmentation of the (R)-2-amino-3-(imidazol-1-yl)propanoic acid backbone[3]. This yields diagnostic low-mass reporter ions, specifically the imidazolium-methyl cation at m/z 81.05. Furthermore, the high mass accuracy (< 2 ppm) of the Orbitrap unambiguously differentiates the N1-linked imidazole fragment from isobaric interferences.
Quantitative Data Summary
Table 1: Performance Comparison of Fragmentation Platforms for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (
| Parameter | Triple Quadrupole (QqQ) - CID | Orbitrap HRMS - HCD |
| Mass Accuracy | Nominal (~0.1 Da) | High-Resolution (< 2 ppm) |
| Activation Regime | Low-energy (10–20 eV) | High-energy (NCE 30–45%) |
| Primary Fragments | m/z 200.1, m/z 156.1 | m/z 156.0770 (Boc loss) |
| Diagnostic Side-Chain Ions | Absent or trace | m/z 81.0453 (Imidazolium cation) |
| Isomer Differentiation | Poor (relies on LC retention time) | Excellent (via unique side-chain fragments) |
| Primary Application | High-throughput MRM quantitation | Structural elucidation & impurity profiling |
Mechanistic Fragmentation Pathway
Gas-phase fragmentation pathway of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid.
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-MS/MS protocol incorporates a dynamic self-validation step to prevent in-source decay, a common artifact when analyzing gas-phase labile protecting groups[4].
Step 1: Sample Preparation
-
Dissolve the Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid standard in a diluent of 50% Methanol / 50% Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures consistent protonation to the
state, while the 50% organic modifier optimizes droplet desolvation in the ESI source, reducing the thermal energy required for ionization.
Step 2: In-Source Fragmentation Check (Self-Validation)
-
Infuse the sample at 5 µL/min directly into the ESI source.
-
Monitor the MS1 full scan (m/z 50–500).
-
Validation Logic: Calculate the intensity ratio of the in-source fragment (m/z 200.07) to the intact precursor (m/z 256.13). If the ratio exceeds 0.10, the source conditions are too harsh. Reduce the capillary voltage or declustering potential in 5V decrements until the intact precursor accounts for >90% of the ion current. This guarantees that subsequent MS/MS spectra reflect true collision-induced fragmentation rather than source artifacts.
Step 3: Chromatographic Separation
-
Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
-
Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Step 4: Tandem Mass Spectrometry (MS/MS) Acquisition
-
For QqQ (CID): Set the Collision Energy (CE) to 15 eV. This low-energy setting is optimal for triggering the McLafferty rearrangement to confirm the presence of the Boc group[2].
-
For Orbitrap (HCD): Set the Normalized Collision Energy (NCE) to 35%. This higher energy setting forces the deprotected intermediate to undergo further backbone cleavage, yielding the diagnostic m/z 81.05 imidazole fragment[3].
Self-validating LC-MS/MS workflow for Boc-protected amino acid characterization.
Conclusion
The structural characterization of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid requires a nuanced approach to mass spectrometry. While QqQ-CID platforms are sufficient for basic mass confirmation via neutral loss of the Boc group, they fall short in providing deep structural elucidation due to the energy sink effect. For researchers requiring definitive proof of the N1-linked imidazole side chain, Orbitrap-HCD is the superior alternative, offering the activation energy necessary to shatter the amino acid backbone and the mass accuracy to confidently assign diagnostic reporter ions.
References[1] BenchChem. "Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester." Benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhqn039VIvCVCOpwdoVKy-VutKH7tmeWa_AD75rqOSUSMDzqnYaNg7KSw6b2G1jLAnnw5StdyLcNBD3-BYm91vmcQ__hYGWUOlQZsTF65HTVYBu8_AmP7t1MWkrJ_QJSC4Tre_X82aamvRZgfYk-2UzgOSX_73mJo7alaPzn_vEbL4bJ-MQ023dh73NOaZTIBbBoEbX-zoo6yfFFTzZhD5zBmnwzHq-IoehM8Sb1ERjtoYwfE_R7WpawykW7aWOZ3VXNlUmD0CxY4QlvYwS7xmbQ==[2] Wolf, C. et al. "Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column." CORE. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFng9js9On0fyv8iPniTUQ-7FQOG8bFeQ3q8Pj3fMeNxi1_ql_fPNjiCDJxjumgMmgEKBjsBx9EdiM-x6ZKfzIa-QDRnZ6owjpzVW_1l4JOC2Hht3TXBFaMOZ6NYGEqgoNKK4PiD0U0[3] Ramesh, V. et al. "Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry." PubMed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Cb0eWvUzW07b7h6QGKJAS_DIpj8gtPmOoT3Cu84Pp4UywcIzS-f4gw9bDZGon0bSo6Ey0vWB1TFyIePszyBf2eOuOaNR8cCQc2pG1ve7KoGqogcPGDJRIkEnmYsT42dPOvZ1[4] PNAS. "Efficient and directed peptide bond formation in the gas phase via ion/ion reactions." PNAS.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLj8LqwuNFe-27IJqqjd57QyEzNNraGK1YK6U2__XhT5Cc-JonxPiFo3CAXF9cONtMY7z2GzQEWH0rTAkAGMjfc8N0fxSYABf2yeG-4OP73zWaYXmewdzumbQNMYYzkQmwejVkl-T_chTe1w==
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Comparative Analysis of Metal Binding Affinities: N-Linked vs. C-Linked Histidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Histidine's imidazole side chain is a cornerstone of metal coordination in biological systems, playing a pivotal role in the structure and function of numerous metalloproteins.[1][2] The specific manner in which this versatile amino acid is integrated into a larger molecular scaffold—whether through its amino terminus (N-linked) or a carbon atom of its imidazole ring (C-linked)—can significantly influence its metal binding properties. This guide provides an in-depth comparison of the metal binding affinities of N-linked versus C-linked histidine derivatives, offering insights into the underlying chemical principles and providing experimental frameworks for their characterization.
The Chemical Basis of Coordination: N- vs. C-Linkage
The imidazole ring of histidine possesses two nitrogen atoms, both of which can potentially coordinate with metal ions.[3][4] However, it is the imine nitrogen (HC=N-CH) that is primarily responsible for metal binding due to its greater basicity.[1] The mode of attachment of the histidine moiety to a larger molecule dictates the steric and electronic environment around this coordinating nitrogen, thereby modulating its affinity for metal ions.
-
N-Linked Histidine Derivatives: In peptides and proteins, histidine is naturally N-linked via its alpha-amino group to the preceding amino acid's carboxyl group. This linkage leaves the imidazole ring relatively unhindered, allowing it to freely orient itself to chelate metal ions. The local peptide backbone can, however, influence the conformation and accessibility of the imidazole side chain.[5]
-
C-Linked Histidine Derivatives: In these synthetic analogues, the linkage to the parent molecule occurs through a carbon atom of the imidazole ring (typically C2, C4, or C5).[3][4] This mode of attachment can introduce significant steric constraints and alter the electronic properties of the imidazole ring, which in turn affects its coordination chemistry. For instance, substitution at the C4 position is common in naturally occurring histidine.[6]
Comparative Metal Binding Affinities: A Quantitative Look
| Ligand Type | Metal Ion | Typical Kd Range (M) | Key Considerations |
| N-Linked Histidine (e.g., in Peptides) | Cu(II) | 10⁻⁶ - 10⁻⁹ | Affinity is highly dependent on the number and spacing of histidine residues.[7][8] The formation of stable chelate rings involving adjacent residues significantly enhances affinity.[9] |
| Ni(II) | 10⁻⁵ - 10⁻⁷ | Often utilized in immobilized metal affinity chromatography (IMAC) for purifying His-tagged proteins.[7][10] | |
| Zn(II) | 10⁻⁴ - 10⁻⁶ | Plays a crucial role in the structure of many zinc-finger proteins and enzymes.[2][6] | |
| C-Linked Histidine Derivatives | Cu(II) | Variable | Affinity is highly sensitive to the point of attachment and the nature of the substituent on the imidazole ring. Steric hindrance can significantly reduce binding affinity. |
| Ni(II) | Variable | The altered electronic properties of the imidazole ring can either enhance or diminish the binding affinity compared to N-linked analogues. | |
| Zn(II) | Variable | The geometry of the coordination complex is a critical factor, and C-linking can impose rigid geometric constraints. |
Note: The Kd values presented are illustrative and can vary significantly based on the specific molecular context, solvent conditions, and the presence of other coordinating ligands.
Experimental Determination of Metal Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for determining the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of metal-ligand complex formation.[11][12][13][14][15]
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Workflow for structural characterization using NMR spectroscopy.
Detailed Protocol for NMR Spectroscopy
-
Sample Preparation:
-
For enhanced sensitivity and resolution, synthesize or express the histidine-containing molecule with isotopic labels, such as ¹⁵N.
-
Dissolve the labeled compound in a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum of the free ligand.
-
Perform a two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This will provide a fingerprint of the amide and imidazole N-H correlations.
-
Titrate the metal ion into the NMR sample and acquire a series of 2D ¹H-¹⁵N HSQC spectra at different metal-to-ligand ratios.
-
-
Data Analysis:
-
Compare the HSQC spectra of the free and metal-bound forms of the molecule.
-
Significant chemical shift perturbations (changes in the position of peaks) for specific nitrogen atoms of the imidazole ring will identify them as direct participants in metal coordination. [16] * The magnitude of the chemical shift changes can provide qualitative information about the strength of the interaction.
-
Conclusion: Guiding Molecular Design
The choice between N-linked and C-linked histidine derivatives in the design of novel therapeutics, catalysts, or biomaterials has profound implications for their metal-binding properties. N-linked histidines, as found in nature's metalloproteins, offer a flexible and highly effective means of metal chelation, particularly when multiple histidine residues are strategically positioned. C-linked derivatives, while synthetically more challenging, provide a platform for creating rigid scaffolds with precisely controlled coordination geometries. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization using techniques like ITC and NMR, will empower researchers to rationally design and optimize histidine-based molecules with tailored metal binding affinities and specificities for a wide range of applications.
References
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The roles of imidazole ligands in coordination supramolecular systems - RSC Publishing. Available at: [Link]
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Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed. Available at: [Link]
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Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands - TA Instruments. Available at: [Link]
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Isothermal titration calorimetry - Wikipedia. Available at: [Link]
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Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Transition metal imidazole complex - Wikipedia. Available at: [Link]
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The roles of imidazole ligands in coordination supramolecular systems: - ResearchGate. Available at: [Link]
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Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions - ACS Publications. Available at: [Link]
-
Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies - ResearchGate. Available at: [Link]
-
How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Available at: [Link]
-
The exchange of histidine C-2 protons in superoxide dismutases. A novel method for assigning histidine-metal ligands in proteins - PMC. Available at: [Link]
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The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A - The Royal Society of Chemistry. Available at: [Link]
-
Histidine Orientation Modulates the Structure and Dynamics of a de Novo Metalloenzyme Active Site - PMC. Available at: [Link]
-
Both N-Terminal and C-Terminal Histidine Residues of the Prion Protein are Essential for Copper Coordination and Neuroprotective Self-Regulation - PMC. Available at: [Link]
-
The unusual metal ion binding ability of histidyl tags and their mutated derivatives - PubMed. Available at: [Link]
-
The Role of Side Chains in the Fine-Tuning of the Metal-Binding Ability of Multihistidine Peptides - MDPI. Available at: [Link]
-
DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes - PMC. Available at: [Link]
-
Histidine tracts in human transcription factors: insight into metal ion coordination ability. Available at: [Link]
-
A comparison of methionine, histidine and cysteine in copper(i)-binding peptides reveals differences relevant to copper uptake by organisms in diverse environments - Metallomics (RSC Publishing). Available at: [Link]
-
Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Available at: [Link]
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(PDF) Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - ResearchGate. Available at: [Link]
-
CH vs. HC—Promiscuous Metal Sponges in Antimicrobial Peptides and Metallophores - PMC. Available at: [Link]
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Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study - MDPI. Available at: [Link]
-
Coordination modes of Cu(II) binding by proteins with histidine residue... - ResearchGate. Available at: [Link]
-
Classification of mononuclear zinc metal sites in protein structures - PMC - NIH. Available at: [Link]
-
Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations - MDPI. Available at: [Link]
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The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC - NIH. Available at: [Link]
-
Development of Co and PostTranslational Synthetic Strategies to C -Neoglycopeptides. Available at: [Link]
-
Biosynthesis of N-linked Glycoproteins - Creative Biolabs. Available at: [Link]
-
CHAPTER 5: Chemical Synthesis and Engineering of N-Linked Glycoproteins - Books - The Royal Society of Chemistry. Available at: [Link]
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A Researcher's Guide to Validating the Chiral Purity of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid via Chiral HPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. For building blocks like Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid, a protected derivative of the amino acid D-histidine, ensuring high chiral purity is paramount. The presence of its corresponding (S)-enantiomer can lead to diminished therapeutic effect, unpredictable pharmacology, or the introduction of impurities that complicate downstream processes.
This guide provides an in-depth, experience-driven protocol for the validation of the chiral purity of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, present a detailed experimental workflow, and objectively compare chiral HPLC with alternative analytical techniques, providing the necessary data and context for researchers, scientists, and drug development professionals to implement robust and reliable analytical systems.
The Principle of Chiral Separation by HPLC
Enantiomers, being mirror images, possess identical physical properties such as boiling point, solubility, and spectroscopic characteristics in an achiral environment. This makes their separation a significant analytical challenge. Chiral HPLC overcomes this by introducing a chiral environment in the form of a Chiral Stationary Phase (CSP).
The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[1] These diastereomeric complexes have different interaction energies and, consequently, different stabilities. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a difference in retention times (tR) and enabling their separation and quantification.
Caption: Principle of chiral separation via differential complex formation.
Detailed Experimental Protocol: Chiral HPLC Method
This protocol is designed as a robust starting point for the analysis of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid. Method optimization is often necessary to achieve optimal resolution for specific impurity profiles and matrices.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Polysaccharide-based CSPs are highly effective for the separation of N-protected amino acids due to their ability to engage in multiple interaction types, including hydrogen bonding, dipole-dipole, and steric interactions.[2]
-
Recommended Column: Daicel CHIRALPAK® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate) on 3 µm silica gel), 4.6 x 250 mm. Immobilized phases offer superior solvent versatility compared to coated phases.[3]
-
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid, and a racemic standard of Boc-(D,L)-2-amino-3-(imidazol-1-yl)propanoic acid for method development and peak identification.
Chromatographic Conditions
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) = 80 : 20 : 0.1 (v/v/v)
-
Rationale: The hexane/IPA mixture constitutes a normal-phase system, which is typical for polysaccharide CSPs. IPA acts as the polar modifier, influencing retention and selectivity. A small amount of an acidic modifier like TFA is crucial for protonating the analyte's carboxylic acid and imidazole groups, which sharpens peak shape and improves resolution by ensuring a consistent ionization state.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Rationale: Temperature control is critical for reproducible retention times and selectivity. 25 °C is a standard starting point that balances efficiency with pressure considerations.
-
-
Detection Wavelength: 220 nm
-
Rationale: The Boc-protecting group and the imidazole ring both exhibit strong absorbance at lower UV wavelengths. 220 nm provides excellent sensitivity for this class of compounds.[4]
-
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Preparation: Prepare a 1.0 mg/mL solution of the racemic standard in the mobile phase. This is used to confirm the retention times of both the (R) and (S) enantiomers and to calculate the resolution.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid sample to be tested in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.
Experimental and Analysis Workflow
Caption: Experimental workflow for chiral purity validation.
Data Interpretation and System Suitability
-
System Suitability: Before analyzing test samples, inject the racemic standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5 to ensure baseline separation and accurate quantification.
-
Enantiomeric Excess (% ee) Calculation: The chiral purity is expressed as enantiomeric excess (% ee). After integrating the peak areas for the (R) and (S) enantiomers in the sample chromatogram, the % ee is calculated using the following formula:[1][5]
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where:
-
AreaR is the peak area of the desired (R)-enantiomer.
-
AreaS is the peak area of the undesired (S)-enantiomer.
-
A 100% ee indicates a pure enantiomer, while a 0% ee represents a racemic mixture.[6]
Method Validation
To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[7][8] Key validation parameters for a chiral purity method include:
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its counterpart and other potential impurities.
-
Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Linearity: Demonstrating a linear relationship between the concentration of the undesired enantiomer and its detector response.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
Comparative Analysis of Chiral Purity Techniques
While chiral HPLC is a powerful and widely adopted technique, other methods exist for determining enantiomeric purity. The choice of technique depends on factors such as analyte volatility, available instrumentation, and the specific analytical challenge.[6][9]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | NMR with Chiral Shift Reagents |
| Principle | Differential partitioning between a mobile phase and a Chiral Stationary Phase (CSP).[10] | Uses supercritical CO₂ as the primary mobile phase with a co-solvent modifier and a CSP.[11] | Separation of volatile analytes based on partitioning with a chiral stationary phase in a gaseous mobile phase. | Formation of transient diastereomeric complexes with a chiral reagent, inducing chemical shift differences between enantiomers. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds, including N-protected amino acids.[12] | Excellent for both normal and reverse-phase separations. Often faster and uses less organic solvent than HPLC.[13] | Limited to analytes that are volatile or can be made volatile through derivatization. Not suitable for Boc-amino acids without derivatization. | Non-separative technique. Requires higher concentrations and can be less accurate for very high % ee values. Purity of the shift reagent is critical. |
| Speed | Moderate. Typical run times are 10-30 minutes. | High. Run times are often 2-5 times faster than HPLC.[14] | High. Run times are typically short (5-20 minutes). | Very fast data acquisition once the sample is prepared. |
| Environmental Impact | Moderate to high due to the use of organic solvents (e.g., hexane, isopropanol). | Low. Primarily uses recycled CO₂, significantly reducing organic solvent waste.[9] | Low. Uses inert carrier gases like Helium or Nitrogen. | Low. Requires small amounts of deuterated solvents and the shift reagent. |
| Pros | Highly robust, reproducible, and widely available. Extensive range of commercial CSPs. | High throughput, lower cost of ownership (solvent savings), "greener" technology. | High resolution and sensitivity. | Provides structural information; no physical separation needed. |
| Cons | Higher organic solvent consumption and waste generation. | Higher initial instrument cost. Less universally available than HPLC. | Requires analyte volatility; risk of thermal degradation or racemization during derivatization. | Lower sensitivity and precision for trace-level impurities compared to chromatography. |
Conclusion
Validating the chiral purity of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid is a critical quality control step in pharmaceutical manufacturing. Chiral HPLC on a polysaccharide-based stationary phase stands out as the gold-standard technique, offering a blend of robustness, high resolution, and broad applicability. The detailed protocol and workflow presented in this guide provide a solid foundation for developing and implementing a reliable analytical method. By understanding the principles of chiral separation and objectively comparing HPLC with alternatives like SFC and GC, researchers can make informed decisions to ensure the stereochemical integrity of their materials, ultimately contributing to the development of safer and more effective medicines.
References
-
Esquivel, B., Sanchez, C., & Fazio, M. J. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-791. Available at: [Link]
-
MZ-Analysentechnik GmbH. (n.d.). Chiralpak - Chiral Technologies - Daicel. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Pearson Software. (n.d.). Enantiomeric Excess (ee) Calculator. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Zhao, H., Li, J.W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Available at: [Link]
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity. Available at: [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
Novalin, S., et al. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 230-242. Available at: [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scirp.org [scirp.org]
- 3. mz-at.de [mz-at.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomeric Excess (ee) Calculator | ee from R/S %, HPLC Areas, Optical Rotation [pearson.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
A Comparative Guide to the Biological Activity of Peptides Substituted with Imidazol-1-yl Propanoic Acid
The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology. By introducing non-canonical amino acids or other chemical moieties, researchers can enhance the therapeutic properties of peptides, including their stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth comparison of the biological activity of peptides substituted with 2-amino-3-(1H-imidazol-1-yl)propanoic acid, a non-coded, histidine-like amino acid. We will explore the rationale behind this substitution, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these modified peptides.
The Rationale for Imidazol-1-yl Propanoic Acid Substitution
The imidazole ring is a key functional group in many biologically active molecules, including the essential amino acid histidine.[1][2] Its ability to act as both a proton donor and acceptor at physiological pH, participate in hydrogen bonding, and coordinate with metal ions makes it a versatile component of peptide structures. The substitution of native amino acids with 2-amino-3-(1H-imidazol-1-yl)propanoic acid introduces a unique structural isomer of histidine. This modification can confer several advantages:
-
Enhanced Proteolytic Stability: A primary challenge in the therapeutic use of peptides is their rapid degradation by proteases. The introduction of non-coded amino acids like imidazol-1-yl propanoic acid can render peptide bonds less recognizable to these enzymes, thereby increasing the peptide's in vivo half-life.[3]
-
Altered Binding Affinity and Selectivity: The repositioning of the imidazole nitrogen can alter the hydrogen bonding and electrostatic interactions with a target receptor. This can lead to improved binding affinity and, in some cases, enhanced selectivity for the desired target.
-
Modified Pharmacokinetic Properties: Changes in the peptide's structure and charge distribution can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
A notable application of this modification is in the development of ultrashort antimicrobial peptides (AMPs). Research has shown that incorporating 2-amino-3-(1H-imidazol-1-yl)propanoic acid can enhance resistance to proteolysis and improve biological effectiveness.[3]
Comparative Analysis of Biological Activity
To illustrate the impact of imidazol-1-yl propanoic acid substitution, we will focus on its application in peptides targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA is a well-established biomarker for prostate cancer, making it an attractive target for diagnostic and therapeutic agents.[4] The modification of PSMA-targeting peptides with moieties that enhance their tumor uptake and retention is an active area of research.[5][6][7] While direct comparative data for imidazol-1-yl propanoic acid substitution in PSMA ligands is emerging, we can extrapolate from similar modifications aimed at improving ligand-receptor interactions.
| Peptide/Ligand | Target | Key Biological Activity Metric | Result | Reference |
| Native PSMA-Targeting Peptide | PSMA | Binding Affinity (Kd) | Baseline | [8] |
| Modified PSMA-Targeting Peptide (Hypothetical) | PSMA | Binding Affinity (Kd) | Potentially Increased | N/A |
| Ultrashort AMP (with His*) | Bacterial Membranes | Antimicrobial Activity (MIC) | Enhanced | [3] |
| PSMA-NARI-56 (Albumin-binding moiety) | PSMA | Tumor Uptake (%ID/g) | ~1.8-fold higher at 1h vs. PSMA-617 | [5] |
This table includes a hypothetical comparison for a PSMA-targeting peptide to illustrate the potential benefits of such a modification, alongside data from related peptide modifications.
The enhanced tumor uptake observed with PSMA-NARI-56, which incorporates an albumin-binding moiety, underscores the principle that strategic modifications can significantly improve the in vivo performance of targeting peptides.[5] It is hypothesized that the introduction of imidazol-1-yl propanoic acid could similarly modulate the binding kinetics and tumor retention of PSMA-targeting peptides.
Experimental Protocols
The synthesis and evaluation of modified peptides require robust and well-validated methodologies. Here, we provide detailed protocols for the solid-phase synthesis of a peptide substituted with imidazol-1-yl propanoic acid and a competitive binding assay to assess its biological activity.
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides in a controlled and efficient manner.[9][10][11] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[10][11]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-2-amino-3-(1H-imidazol-1-yl)propanoic acid
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For coupling of Fmoc-2-amino-3-(1H-imidazol-1-yl)propanoic acid, follow the same procedure.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
A competitive binding assay is used to determine the binding affinity of the modified peptide to its target receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.[12][13]
Materials:
-
Target receptor (e.g., PSMA-expressing cells or purified protein)
-
Radiolabeled or fluorescently labeled standard ligand
-
Synthesized modified peptide
-
Unlabeled native peptide (for comparison)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding (for cell-based assay): Seed PSMA-expressing cells (e.g., LNCaP cells) in a 96-well plate and allow them to adhere overnight.[8]
-
Preparation of Competitors: Prepare serial dilutions of the unlabeled modified peptide and the unlabeled native peptide in binding buffer.
-
Assay Setup:
-
To each well, add a fixed concentration of the labeled standard ligand.
-
Add the varying concentrations of the unlabeled competitor peptides (modified and native).
-
Include control wells with only the labeled ligand (total binding) and wells with the labeled ligand and a high concentration of unlabeled native peptide (non-specific binding).
-
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium (typically 1-2 hours).
-
Washing:
-
For cell-based assays, wash the cells with cold binding buffer to remove unbound ligand.
-
For filter-based assays, rapidly filter the incubation mixture through the filter plate and wash with cold binding buffer.
-
-
Detection:
-
For radiolabeled ligands, measure the radioactivity in each well or filter using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Workflow and Potential Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by a modified peptide.
Caption: Experimental workflow from peptide design to in vivo evaluation.
Caption: Hypothetical signaling pathway modulated by a modified peptide.
Conclusion
The substitution of peptides with 2-amino-3-(1H-imidazol-1-yl)propanoic acid represents a promising strategy for enhancing their therapeutic potential. This modification can improve proteolytic stability and modulate binding affinity, leading to improved biological activity. The provided protocols for solid-phase peptide synthesis and competitive binding assays offer a framework for the rational design and evaluation of these novel peptide analogs. As research in this area continues, we can expect to see the development of more potent and effective peptide-based therapeutics for a wide range of diseases.
References
-
Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477. Available from: [Link]
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]
-
Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Available from: [Link]
-
Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Available from: [Link]
-
Di Maro, S., et al. (2025, April 14). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science. Available from: [Link]
-
Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Available from: [Link]
-
Latour, R. A. (2013, August 19). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases. Available from: [Link]
-
Garnett, J. A., et al. (2020, July 5). Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays. STAR Protocols. Available from: [Link]
-
Bio-protocol. (n.d.). Peptide-binding assay. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Fast Protocols for Characterizing Antibody–Peptide Binding. Available from: [Link]
-
van der Veen, R. M., et al. (2015, June 4). Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation. Molecules. Available from: [Link]
-
Dassie, J. P., et al. (2015). Size Matters: Arginine-Derived Peptides Targeting the PSMA Receptor Can Efficiently Complex but Not Transfect siRNA. Molecular Therapy - Nucleic Acids. Available from: [Link]
-
Hart, K. M., et al. (2016). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules. Available from: [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Synthetic Communications. Available from: [Link]
-
Reinhardt, A., et al. (2014). Novel imidazolium salt--peptide conjugates and their antimicrobial activity. Bioconjugate Chemistry. Available from: [Link]
-
Evans, M. J. (2016, April 26). Editor's Pick: PSMA-Specific Ligands in Prostate Cancer Diagnosis and Therapy. EMJ. Available from: [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
-
Chen, M. W., et al. (2025, August 5). PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy. International Journal of Molecular Sciences. Available from: [Link]
-
BIOPEP. (n.d.). Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP. Available from: [Link]
-
Chen, M. W., et al. (2025, August 5). PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Biological activity of synthetic peptides. Available from: [Link]
-
GenScript. (n.d.). Biologically Active Peptides. Available from: [Link]
-
Taipei Medical University. (n.d.). PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy. Available from: [Link]
-
Dolan, N. (2018). Development of Site-Selective Protein and Peptide Modification Strategies. University of California, Berkeley. Available from: [Link]
-
Hattan, C. M., et al. (2013, May 2). ChemInform Abstract: Synthesis of 3‐(1‐Methyl‐1H‐imidazol‐2‐ylthio)propanoic Acid and (E)‐3‐(1‐Methyl‐1H‐imidazol‐2‐ylthio)acrylic Acid. ChemInform. Available from: [Link]
-
Gomez, L. A. V., et al. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). International Journal of Molecular Sciences. Available from: [Link]
-
Lecoq, L., et al. (2018). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Available from: [Link]
-
Fjell, C. D., et al. (2022, November 27). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. Antibiotics. Available from: [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. mdpi.com [mdpi.com]
- 6. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Size Matters: Arginine-Derived Peptides Targeting the PSMA Receptor Can Efficiently Complex but Not Transfect siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. bachem.com [bachem.com]
- 11. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 12. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 13. bio-protocol.org [bio-protocol.org]
Technical Comparison Guide: Infrared Spectroscopy (IR) Fingerprints of Boc-Protected Imidazole Amino Acids
Executive Summary
In peptide synthesis and drug development, the structural integrity of histidine derivatives is paramount due to the imidazole ring's susceptibility to racemization and side reactions. Boc-His(Boc)-OH (
This guide provides a technical analysis of the Infrared (IR) spectral fingerprints of Boc-protected histidine, objectively comparing it against the industry-standard alternative, Fmoc-His(Trt)-OH . By focusing on vibrational spectroscopy, we establish a non-destructive protocol for verifying protecting group coverage and distinguishing between common derivatives.
Mechanistic Basis: Vibrational Modes of the Boc-Imidazole System
To accurately interpret the IR spectrum of Boc-His(Boc)-OH, one must deconstruct the vibrational contributions of its three core components: the urethane (carbamate) backbone, the imidazole heterocycle, and the tert-butyl moieties.
The "Boc-on-Boc" Effect
Unlike mono-protected amino acids, Boc-His(Boc)-OH contains two distinct carbonyl environments.
- -Boc (Urethane): The carbonyl is part of a carbamate linkage.
-
-Boc (Imidazole Carbamate): The carbonyl is directly attached to the aromatic imidazole nitrogen. This bond is more electron-deficient due to the electron-withdrawing nature of the imidazole ring, often causing a shift in the carbonyl stretching frequency (
) compared to the aliphatic urethane.
The Imidazole Ring Signature
The imidazole ring exhibits characteristic "breathing" modes and C=C/C=N stretching vibrations in the 1500–1600 cm⁻¹ region. Protection of the imidazole nitrogen (specifically at the
Comparative Analysis: Boc-His(Boc)-OH vs. Alternatives
The primary alternative for histidine incorporation in Solid Phase Peptide Synthesis (SPPS) is Fmoc-His(Trt)-OH . While Fmoc chemistry is standard for base-labile strategies, Boc chemistry offers superior suppression of racemization for histidine.[2]
Spectral Fingerprint Comparison
The following table contrasts the key IR diagnostic bands for Boc-protected histidine against Fmoc-protected and free histidine.
Table 1: Diagnostic IR Bands (cm⁻¹)
| Vibrational Mode | Boc-His(Boc)-OH (Target) | Fmoc-His(Trt)-OH (Alternative) | Free L-Histidine (Reference) |
| Carbonyl ( | 1690–1760 (Broad/Split)(Overlapping | 1680–1720 (Single Fmoc carbamate) | ~1600 (COO⁻ asym)(Zwitterionic form) |
| Gem-Dimethyl ( | 1365 & 1390 (Strong Doublet)(Diagnostic for t-Butyl) | Absent | Absent |
| Aromatic Out-of-Plane ( | Weak/Absent in 700-800 region | 740 & 760 (Very Strong)(Diagnostic for Fmoc) | Weak Imidazole bands |
| Imidazole Ring ( | ~1540–1600 (Sharp) | ~1580–1600 (Trityl overlap) | ~1560–1640 |
| N-H Stretch ( | ~3300–3400 (Amide only) | ~3300–3400 (Amide only) | ~2600–3100 (Broad, ammonium) |
Performance Insight: Why Use Boc-His(Boc)?
While Fmoc is more common, IR verification of Boc-His(Boc)-OH is critical because this specific derivative is often chosen to solve racemization issues.
-
Racemization Control: Experimental data indicates that Boc-His(Boc)-OH significantly reduces epimerization during coupling compared to Fmoc-His(Trt)-OH. For example, coupling at 50°C yielded only 0.18% D-isomer for the Boc-derivative versus 6.8% for the Trt-derivative [1].[1][2]
-
IR Validation: Therefore, confirming the presence of the N-imidazole Boc group via IR (checking for the intensity of the carbonyl band and the 1365/1390 doublet) is a proxy for ensuring the reagent's "anti-racemization" integrity.
Experimental Protocol: ATR-FTIR Validation System
This protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which requires minimal sample preparation and allows for the recovery of the precious amino acid derivative.
Materials & Equipment
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 32–64 scans.
-
Solvent (Cleaning): Isopropanol or Methanol (HPLC Grade).
Step-by-Step Workflow
-
System Initialization:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a Background Spectrum (air) to subtract atmospheric water and CO₂.
-
-
Sample Deposition:
-
Place approximately 2–5 mg of solid Boc-His(Boc)-OH powder directly onto the crystal center.
-
Apply pressure using the anvil to ensure intimate contact (monitor the "energy meter" if available).
-
-
Data Acquisition:
-
Spectral Processing:
-
Apply Baseline Correction (linear or polynomial).
-
Identify peak positions using the software's "Peak Pick" function.
-
-
Cleaning:
-
Wipe the crystal immediately. Cross-contamination is the primary source of false "impurity" peaks.
-
Data Interpretation Logic (Decision Tree)
Figure 1: Logic flow for validating Boc-His(Boc)-OH identity via IR spectroscopy.
Visualizing the Molecular Fingerprint[10]
The following diagram illustrates the correlation between the chemical structure of Boc-His(Boc)-OH and its vibrational nodes.
Figure 2: Mapping chemical moieties to specific IR vibrational bands.
References
-
Csendes, Z., et al. (2010). Structural characterisation of silica gel anchored, biomimetic, mixed-ligand Co(II)–amino acid complexes. ResearchGate. Retrieved from [Link]
- Barth, A. (2000). Infrared Spectroscopy of Proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 7. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 8. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fingerprint IR spectroscopy to probe amino acid conformations in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. researchgate.net [researchgate.net]
Crystallographic data analysis of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid complexes
[1][2][3]
Executive Summary
Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid represents a distinct class of "non-natural" amino acid ligands where the imidazole side chain is attached to the backbone via the N1 (pyrrole) nitrogen, rather than the C4 carbon found in natural Histidine.[1][2][3]
This structural alteration fundamentally changes the ligand's crystallographic behavior:[2]
-
Elimination of Tautomerism: The N1-substitution locks the imidazole ring, preventing the N1/N3 proton tautomerism characteristic of Histidine.[2]
-
Altered H-Bonding: The loss of the imidazole N-H donor disrupts the standard "imidazole-imidazole" hydrogen bonding ribbons seen in Histidine structures.[1][2]
-
Coordination Specificity: The ligand acts as a strict N3-donor (pyridine-like) and Carboxylate-donor, reducing the coordination ambiguity often seen with Histidine.[1][2][3]
Structural & Crystallographic Comparison
The following table contrasts the crystallographic signatures of the Target Ligand (Isohistidine) versus the Standard Alternative (Histidine).
Table 1: Crystallographic Performance Metrics
| Feature | Target: Boc-Isohistidine (1-yl) | Alternative: Boc-Histidine (4-yl) | Crystallographic Impact |
| Connectivity | Alanine chain at N1 | Alanine chain at C4 | Target has shorter |
| H-Bond Donor | Absent on Ring (N1 is alkylated) | Present (N1-H or N3-H) | Target cannot form Imidazole-Imidazole infinite chains.[1][2][3] |
| Coordination | Monodentate N3 (Pyridine-like) | Ambidextrous (N1 or N3) | Target yields predictable discrete complexes; Standard often forms polymers.[1][2][3] |
| Space Group | Often Low Symmetry ( | Higher Symmetry ( | Target packing is driven by amide-carboxyl H-bonds, not ring stacking.[1][2][3] |
| Metal Binding | Sterically Hindered (Chain near donor) | Sterically Accessible | Target favors distorted tetrahedral (Zn) or square planar (Cu).[1][2][3] |
Experimental Protocols
Protocol A: Synthesis & Crystallization of Cu(II) Complexes
Objective: Isolate single crystals suitable for X-ray diffraction (XRD) to determine coordination geometry.[1][2]
Reagents:
-
Ligand: Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (0.1 mmol)[1][2][3]
-
Metal Salt:
(0.1 mmol)[1][2][3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 25.5 mg of Ligand in 2 mL MeOH. Add 10
L triethylamine (TEA) to deprotonate the carboxylic acid.[2] -
Metal Addition: Dropwise add 20 mg
dissolved in 2 mL water. Solution turns deep blue (indicative of N/O coordination).[1][2] -
Filtration: Filter through a 0.45
m PTFE syringe filter to remove particulates.[1] -
Crystallization (Vapor Diffusion):
-
Place the blue filtrate in a small inner vial.
-
Place the inner vial into a larger jar containing 10 mL diethyl ether (precipitant).
-
Seal tightly and store at
in the dark.
-
-
Observation: Blue block-like crystals appear within 48-72 hours.[1][2][3]
Protocol B: Data Collection & Refinement Strategy
Objective: Solve the structure with high precision (
-
Mounting: Select a crystal (
mm) under Paratone oil and mount on a MiTeGen loop. -
Collection: Collect data at 100 K (cryostream) using Mo
( Å). -
Integration: Use SAINT/XPREP.[1] Check for twinning if the space group appears pseudo-merohedral.
-
Refinement (SHELXL):
-
Restraints: Since the imidazole ring is rigid, use FLAT restraints if the ring puckers during early refinement.
-
Disorder: The Boc-group
-butyl moiety is rotationally active.[1][2] If electron density is smeared, model over two positions using PART 1 and PART 2 commands with occupancy refinement.[1][3] -
Hydrogen Atoms: Place amide H atoms geometrically but allow
distance to refine if data quality permits (or use AFIX 43).
-
Mechanism of Action & Coordination Logic[2]
The following diagram illustrates the structural logic distinguishing the Target (Isohistidine) from the Standard (Histidine) in metal complexation.
Caption: Coordination logic of Boc-Isohistidine. The N1-substitution creates steric bulk and eliminates bridging potential, favoring discrete complexes over coordination polymers.[2][3]
Critical Data Analysis
When analyzing your diffraction data, look for these specific markers to validate the identity and quality of your Boc-Isohistidine complex.
A. Bond Length Validation
In the refinement stage, verify the bond lengths of the imidazole ring.
-
Target (Isohistidine): The
bond should be approx 1.47 Å (single bond character).[1][2][3] The ring and bonds will show distinct asymmetry compared to free imidazole.[1][2] -
Alternative (Histidine): The
bond is approx 1.50 Å .[1][2][3]
B. Packing Motifs
-
Standard Histidine: typically forms "Polar Zippers" where the imidazole N-H of one molecule donates to the Carbonyl O of the next.
-
Target Isohistidine: Lacking the Imidazole N-H, the packing is dominated by Amide (Boc) ...[2][3] Carboxylate hydrogen bonds.[1]
C. Chirality Check
Since the starting material is (R) -enantiomer (D-configuration), the Flack Parameter in non-centrosymmetric space groups (like
-
Flack x ≈ 0.0: Correct Absolute Structure.
-
Flack x ≈ 1.0: Inverted Structure (Check your solution).
-
Note: If using Cu radiation, the anomalous signal is strong enough to determine absolute configuration reliably.
References
-
Reeb, S. A., Shields, M. C., & Wheeler, K. A. (2009).[3] "(±)-3-Carboxy-2-(imidazol-3-ium-1-yl)propanoate".[1][2][3] Acta Crystallographica Section E, 65(6), o1263.[2][3] Link
-
Sundberg, R. J., & Martin, R. B. (1974).[1][3] "Interactions of Histidine and Other Imidazole Derivatives with Metal Ions". Chemical Reviews, 74(4), 471–517.[2][3] Link[1][2][3]
- Context: Authoritative review on the coordination differences between N1-substituted and unsubstituted imidazoles.
-
Öhrström, L., & Larsson, K. (2004).[1][3] "Molecule-to-Network Topology in Crystal Engineering". Dalton Transactions.[1] Link
- Context: Explains the "Polar Zipper" packing motifs in amino acid crystals relevant to the comparison.
-
Sheldrick, G. M. (2015).[1][3] "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3–8.[1][2][3] Link
- Context: The standard protocol for the refinement str
Sources
- 1. Histidine monohydrochloride, D- | C6H10ClN3O2 | CID 111194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid
Topic: Personal protective equipment for handling Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Profile
Compound: Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid Class: Protected Non-Proteinogenic Amino Acid (Isotidine Derivative) Primary Application: Solid Phase Peptide Synthesis (SPPS), Peptidomimetic Drug Discovery.
This guide provides an authoritative safety and operational framework for handling this specific Boc-protected amino acid. Unlike standard Histidine derivatives where the imidazole is C-linked, this compound features an N-linked imidazole (1-imidazolyl) . This structural nuance impacts its nucleophilicity and solubility profile, necessitating precise handling to prevent degradation (hydrolysis) and ensure operator safety.
Critical Hazard Overview (GHS Classification):
-
Signal Word: WARNING
Risk Assessment & PPE Matrix
Rationale: Standard laboratory attire is insufficient for handling fine powders of bioactive intermediates. The following matrix is designed to create a redundant barrier system against inhalation and contact dermatitis.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | N95 / P95 Respirator (Minimum) | Dust Control: As a lyophilized powder, static charge can cause aerosolization during weighing. Inhalation may trigger mucosal irritation (H335). Best Practice: Handle exclusively inside a certified Chemical Fume Hood. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Irritant Defense: The imidazole moiety is basic; contact with ocular tissue can cause severe irritation (H319) and pH imbalance. Safety glasses with side shields are insufficient for powder handling. |
| Dermal (Hand) | Double Nitrile Gloves (0.11 mm min) | Permeation Barrier: Boc-amino acids are generally stable, but organic solvents (DMF/DCM) used in dissolution permeate latex. Protocol: Change outer gloves immediately upon contamination. |
| Body | Lab Coat (High-Neck, Cuffed) | Exposure Prevention: Tyvek sleeves are recommended if handling quantities >50g to prevent wrist/forearm exposure during transfer. |
Operational Handling Protocol
Phase 1: Storage & Stability
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic. Keep under inert gas (Argon/Nitrogen) if possible.
-
Container: Amber glass or opaque plastic to prevent photodegradation.
-
Self-Validating Check: Ensure the desiccant packet in the secondary container is blue (active), not pink (saturated).
Phase 2: Weighing & Transfer (The "Static-Free" Method)
Context: Fine amino acid powders often carry static charges, causing them to "jump" away from spatulas, leading to mass balance errors and contamination.
-
Equilibrate: Allow the container to reach room temperature (20–25°C) before opening. This prevents condensation from forming on the cold powder, which causes hydrolysis of the Boc group [1].
-
Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield.
-
Transfer: Use a PTFE-coated spatula . Avoid metal spatulas if the powder appears sticky or clumpy.
-
Dissolution:
-
Preferred Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Solubility Note: The imidazole ring improves solubility in polar organic solvents compared to aliphatic amino acids.
-
Caution: Avoid dissolving in chlorinated solvents (DCM) for long-term storage, as trace HCl in DCM can prematurely cleave the Boc group [2].
-
Phase 3: Reaction Integration
-
Activation: When using carbodiimides (e.g., DIC/Oxyma), the N3-nitrogen of the imidazole ring is free and basic.
-
Pro-Tip: Unlike Histidine, the N1 is substituted, preventing racemization via the τ-nitrogen pathway. However, the N3 can still act as a nucleophile. Ensure adequate base (DIPEA) is used to suppress protonation during coupling if using salt forms [3].
Emergency Response & Spill Management
Scenario: Powder Spill (>500 mg) on Benchtop
Caption: Decision logic for safely managing a solid chemical spill to minimize inhalation risk.
First Aid Measures:
-
Eye Contact: Immediately flush with saline/water for 15 minutes.[6] The basicity of the imidazole ring requires thorough irrigation.
-
Skin Contact: Wash with soap and water.[5][7] Do not use alcohol/acetone on skin, as this enhances dermal absorption.
Waste Disposal & Deactivation
-
Classification: Hazardous Chemical Waste (Solid).
-
Segregation: Do not mix with strong oxidizers or acids (TFA).
-
Disposal Protocol:
-
Collect solids in a dedicated "Solid Hazardous Waste" container.
-
For solution waste (e.g., reaction mixtures), segregate into "Non-Halogenated Organic Waste" (if DMF/NMP used).
-
Destruction: Incineration is the standard method. The compound contains Nitrogen; ensure the incinerator is equipped with a scrubber for NOx gases [4].
-
References
-
SynQuest Laboratories. (2016). Safety Data Sheet: L-Alanine, N-Boc protected. Retrieved from [2][3][5][8][9][10][11][12][13]
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- J&K Scientific. (2021). BOC Protection and Deprotection Guide.
-
Fisher Scientific. (2021).[6] Safety Data Sheet: Boc-L-Alanine. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. peptide.com [peptide.com]
- 4. carlroth.com [carlroth.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
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